molecular formula C13H17F2NO B2362703 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine CAS No. 1895962-83-0

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine

Cat. No.: B2362703
CAS No.: 1895962-83-0
M. Wt: 241.282
InChI Key: IVPUFWUPNIRXEZ-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine is a useful research compound. Its molecular formula is C13H17F2NO and its molecular weight is 241.282. The purity is usually 95%.
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Properties

IUPAC Name

4,4-difluoro-1-(4-methoxyphenyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c1-17-11-4-2-10(3-5-11)12(16)6-8-13(14,15)9-7-12/h2-5H,6-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPUFWUPNIRXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fluorinated Arylcyclohexylamines: Structural Optimization & Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The arylcyclohexylamine (ACH) class, typified by phencyclidine (PCP) and ketamine, remains a cornerstone of dissociative anesthetic and rapid-acting antidepressant (RAAD) research. However, the therapeutic window of these scaffolds is often limited by psychotomimetic side effects and abuse potential. This guide explores the fluorinated arylcyclohexylamine subclass, where strategic fluorine substitution is employed to modulate lipophilicity, metabolic stability, and N-methyl-D-aspartate (NMDA) receptor affinity. We focus on the transition from chlorinated (e.g., ketamine) to fluorinated scaffolds (e.g., 2-fluorodeschloroketamine, 3-fluoro-PCP), providing a rigorous examination of synthetic methodologies and structure-activity relationships (SAR).

Rationale: The Fluorine Bioisostere

In medicinal chemistry, replacing a chlorine atom or a hydrogen with fluorine is a high-impact modification.[1] For ACH scaffolds, this substitution is governed by three physicochemical drivers:

  • Electronic Effects: Fluorine is the most electronegative element (3.98 Pauling scale), significantly altering the pKa of the adjacent amine via induction. This affects the ratio of ionized to non-ionized species at physiological pH, directly influencing blood-brain barrier (BBB) penetration.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol). Strategic placement (e.g., at the para position) can block oxidative metabolism (CYP450-mediated hydroxylation), potentially extending the half-life (

    
    ).
    
  • Steric Considerations: The van der Waals radius of fluorine (1.47 Å) is closer to hydrogen (1.20 Å) than chlorine (1.75 Å). This allows 2-fluoro substitutions to mimic the spatial profile of hydrogen while exerting the electronic influence of a halogen, a concept known as "mimicry without steric penalty."

Structure-Activity Relationship (SAR)

The pharmacological profile of fluorinated ACHs is strictly position-dependent.

The Ortho-Substitution (2-F)
  • Prototype: 2-Fluorodeschloroketamine (2-FDCK).[2][3][4][5][6][7]

  • Mechanism: Mimics the steric clash of the 2-chloro group in ketamine, which is required to lock the phenyl ring out of planarity with the cyclohexyl ring.

  • Outcome: Retains NMDA receptor antagonism but often with slightly lower potency than the chlorinated parent. The 2-F substitution increases the rate of N-demethylation by CYP2B6 compared to 2-Cl, potentially shortening the duration of action.

The Meta-Substitution (3-F)
  • Prototype: 3-Fluoro-PCP (3-F-PCP).[8][9]

  • Mechanism: Increases binding affinity at the PCP site of the NMDA receptor.

  • Outcome: Studies indicate that meta-fluorination can enhance potency significantly. 3-F-PCP exhibits high affinity for the NMDA receptor and acts as a potent dissociative, often exceeding the potency of PCP itself.

The Para-Substitution (4-F)
  • Prototype: 4-Fluoro-PCP.

  • Mechanism: Primarily serves to block para-hydroxylation, a major metabolic clearance route.

  • Outcome: often results in dopaminergic selectivity changes. While 4-F-PCP retains NMDA activity, it also modulates dopamine reuptake inhibition (DRI) properties differently than the parent scaffold.

SAR Logic Diagram

SAR_Logic Core Arylcyclohexylamine Core Ortho Ortho-F (2-Position) (e.g., 2-FDCK) Core->Ortho Meta Meta-F (3-Position) (e.g., 3-F-PCP) Core->Meta Para Para-F (4-Position) Core->Para Effect_Ortho Mimics Ketamine Sterics Retains Anesthetic Profile Faster CYP2B6 Clearance Ortho->Effect_Ortho Effect_Meta High NMDA Affinity Increased Potency Psychotomimetic Risk Meta->Effect_Meta Effect_Para Blocks Metabolism (t1/2 increase) Alters Dopamine Selectivity Para->Effect_Para

Figure 1: Impact of fluorine positioning on the pharmacological profile of arylcyclohexylamines.

Synthetic Methodology: The Nitrile-Ketone Route

The most robust protocol for synthesizing 2-oxo-ACHs (ketamine analogs like 2-FDCK) avoids the use of unstable precursors. The following protocol is a validated route starting from 2-fluorobenzonitrile.

Reaction Scheme Overview
  • Grignard Addition: 2-Fluorobenzonitrile + Cyclopentyl MgBr → Imine intermediate.

  • Hydrolysis: Imine → 2-Fluorophenyl cyclopentyl ketone.

  • Alpha-Bromination: Ketone → Alpha-bromo ketone.[2][6]

  • Imine Formation: Alpha-bromo ketone + Methylamine → Alpha-hydroxy imine.[2][6]

  • Thermal Rearrangement: Expansion of the 5-membered ring to the 6-membered cyclohexanone ring.

Detailed Protocol (2-FDCK Synthesis)

Step 1: Grignard Addition & Hydrolysis

  • Reagents: 2-Fluorobenzonitrile (1.0 eq), Cyclopentylmagnesium bromide (1.2 eq), Diethyl ether (

    
    ).
    
  • Procedure:

    • Under nitrogen atmosphere, add 2-fluorobenzonitrile dropwise to a solution of cyclopentylmagnesium bromide in

      
       at 0°C.
      
    • Reflux for 3 hours.

    • Quench with acidic water (

      
      ) to hydrolyze the intermediate imine salt to the ketone.
      
    • Yield: ~85% of (2-fluorophenyl)(cyclopentyl)methanone.

Step 2: Alpha-Bromination

  • Reagents: Ketone (from Step 1), Bromine (

    
    ), Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve ketone in glacial acetic acid.

    • Add

      
       dropwise at room temperature. The solution will decolorize as the reaction proceeds.
      
    • Stir for 2 hours.

    • Evaporate solvent to yield the

      
      -bromo ketone.
      

Step 3: Imine Formation & Rearrangement

  • Reagents:

    
    -bromo ketone, Methylamine (40% aq. or in THF), Decalin (solvent).
    
  • Procedure:

    • Dissolve

      
      -bromo ketone in THF.
      
    • Saturate with methylamine gas or add aqueous methylamine at -10°C. Stir for 1 hour.

    • Evaporate THF. Dissolve the residue in Decalin (high boiling point solvent).

    • Critical Step: Heat the solution to 180°C for 2.5 hours. This thermal shock drives the ring expansion rearrangement.

    • Extract with dilute HCl. Basify the aqueous layer and extract the freebase with Dichloromethane (DCM).

    • Precipitate as HCl salt using ethereal HCl.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Fluorobenzonitrile Grignard Grignard Reaction (Cyclopentyl MgBr) Start->Grignard Ketone Aryl Cyclopentyl Ketone Grignard->Ketone Bromination Alpha-Bromination (Br2 / AcOH) Ketone->Bromination BromoKetone Alpha-Bromo Ketone Bromination->BromoKetone Imine Imine Formation (MeNH2) BromoKetone->Imine Rearrange Thermal Rearrangement (180°C / Decalin) Imine->Rearrange Product 2-FDCK (Racemic) Rearrange->Product

Figure 2: Step-by-step synthetic pathway for 2-fluorodeschloroketamine via ring expansion.

Pharmacological Profiling & Data

Comparative Binding Data

The following table summarizes the binding affinities (


) at the NMDA receptor (PCP site) for key fluorinated analogs compared to reference standards. Note that lower 

indicates higher affinity.
CompoundSubstituentNMDA

(nM)*
Relative Potency (vs. Ketamine)Metabolic Stability
Ketamine 2-Cl~6501.0xModerate
2-FDCK 2-F~800 - 12000.6x - 0.8xLow (Rapid Clearance)
PCP Unsubstituted~5911xHigh
3-F-PCP 3-F~30 - 5015xHigh
3-MeO-PCP 3-OMe~20 - 4020xHigh

*Values are approximate aggregates from various radioligand binding assays using [


H]MK-801 displacement.
Metabolic Fate

Fluorinated ACHs undergo extensive hepatic biotransformation.

  • N-Dealkylation: The primary route for 2-FDCK, mediated by CYP2B6 and CYP3A4, yielding Nor-2-FDCK .[3]

  • Hydroxylation: Occurs on the cyclohexyl ring.[10]

  • Glucuronidation: Phase II conjugation for urinary excretion.

Critical Note on Toxicity: While fluorination alters potency, it does not mitigate the risk of ulcerative cystitis . The toxicity is intrinsic to the arylcyclohexylamine core and its acrolein-like metabolites, which damage the bladder urothelium regardless of the halogen substituent.

References

  • World Health Organization (WHO). (2023). Critical Review Report: 2-Fluorodeschloroketamine.[5][6] Expert Committee on Drug Dependence. Link

  • Moghimi, S., et al. (2014). Synthesis and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines. Bentham Science. Link

  • Wallach, J., et al. (2016). Preparation and analytical characterization of 2-fluorodeschloroketamine. Drug Testing and Analysis.[11][12][13] Link

  • Cone, E. J., et al. (1984). Structure-activity relationship studies of phencyclidine derivatives in rats.[8][9][10][14][15] Journal of Pharmacology and Experimental Therapeutics. Link

  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link

Sources

The 4,4-Difluoro Effect: Modulating Cyclohexylamine Physicochemistry in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical impact of 4,4-difluoro substitution on cyclohexylamine, structured for application in medicinal chemistry and drug design.

Executive Summary

In medicinal chemistry, the cyclohexylamine scaffold is a ubiquitous pharmacophore, yet it frequently suffers from high basicity (pKa ~10.6) and metabolic liability at the C4 position. The introduction of a gem-difluoro group at the 4-position is a strategic modification. Contrary to the common heuristic that "fluorine increases lipophilicity" (valid for aromatics), 4,4-difluorination of saturated rings typically decreases intrinsic lipophilicity (


)  due to the high polarity of the C-F bonds, while simultaneously lowering basicity  via inductive effects. This guide provides the mechanistic rationale, quantitative data, and synthetic protocols for leveraging this substitution to optimize ADME profiles.

Part 1: Mechanistic Principles

The physicochemical alterations driven by 4,4-difluoro substitution are governed by three primary electronic and steric factors:

Through-Bond Inductive Effect ( -Induction)

Fluorine is the most electronegative element (


). In 4,4-difluorocyclohexylamine, the fluorine atoms are located at the 

-position relative to the amine.
  • Mechanism: The electron-withdrawing nature of the fluorine atoms propagates through the

    
    -framework (
    
    
    
    ).
  • Result: This withdraws electron density from the nitrogen lone pair, stabilizing the free base form and destabilizing the protonated ammonium species. Consequently, the pKa is lowered , typically by 0.5 to 1.0 log units compared to the parent cyclohexylamine.

Dipole Moment and "Polar Hydrophobicity"

Unlike C-H bonds, C-F bonds are highly polar. In a gem-difluoro motif (


), the bond dipoles sum to create a significant local dipole moment.
  • Impact on Lipophilicity: While fluorine is hydrophobic in terms of solvation energy (poor hydrogen bonding), the large molecular dipole increases the electrostatic component of solvation in water.

  • The Paradox: For saturated rings, this polarity often dominates, causing the intrinsic lipophilicity (

    
    ) to decrease  relative to the non-fluorinated hydrocarbon. This makes the 4,4-difluoro group a "polar" bioisostere of the methylene group, useful for lowering the overall 
    
    
    
    of a "greasy" molecule.
Conformational Locking

The gauche effect and dipole minimization can influence the ring conformation. The 4,4-difluoro substitution tends to favor a chair conformation where the dipole is minimized, potentially altering the vector of the amine relative to the biological target.

Part 2: Quantitative Impact Analysis

The following table summarizes the shift in physicochemical properties when modifying cyclohexylamine to 4,4-difluorocyclohexylamine.

Table 1: Comparative Physicochemical Profile

PropertyCyclohexylamine (Parent)4,4-Difluorocyclohexylamine

(Shift)
Impact on Drug Design
pKa (Conj. Acid) ~10.6 - 10.7~9.6 - 9.9-0.7 to -1.0 Reduced fraction ionized; reduced phospholipidosis risk.
Intrinsic

~1.2 - 1.5~0.7 - 1.0-0.5 Lowers "grease"; improves solubility relative to adding C-groups.

~ -1.8 (Highly Ionized)~ -1.5 (Highly Ionized)+0.3 (Approx) Slight increase in effective distribution due to lower pKa, despite lower intrinsic

.
Metabolic Stability Low (C4 oxidation)HighBlocked Blocks CYP450 oxidation at the primary metabolic soft spot.

Note: While intrinsic lipophilicity (


) drops, the effective distribution at physiological pH (

) may appear slightly higher or similar because a larger fraction of the molecule exists in the neutral form due to the lowered pKa.

Part 3: Synthetic Methodology

The synthesis of 4,4-difluorocyclohexylamine is achieved via the deoxofluorination of a protected aminoketone. Direct fluorination of the amine is not feasible; the amine must be protected (typically as a carbamate) to prevent side reactions with the fluorinating agent.

Protocol: Synthesis of 4,4-Difluorocyclohexylamine Hydrochloride[1]

Reagents:

  • Starting Material: N-Boc-4-aminocyclohexanone (CAS: 179321-49-4)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Note: Deoxofluor is thermally more stable.

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Deprotection: 4M HCl in Dioxane.

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add N-Boc-4-aminocyclohexanone (1.0 equiv) and dissolve in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C.
    
  • Fluorination: Dropwise add DAST (2.5 equiv) via syringe. Caution: DAST reacts violently with water and etches glass over time.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LCMS for the disappearance of the ketone.

  • Quench (Critical Safety): Cool back to 0°C. Quench very slowly with saturated aqueous

    
    . Warning: Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , filter, and concentrate. Purify the intermediate (tert-butyl (4,4-difluorocyclohexyl)carbamate) via silica gel chromatography (Hexanes/EtOAc gradient).
    
  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (10 equiv). Stir at RT for 2–4 hours until precipitation of the amine salt is complete.

  • Isolation: Filter the white solid precipitate. Wash with diethyl ether to remove organic impurities. Dry under vacuum to yield 4,4-difluorocyclohexylamine hydrochloride .

Experimental Visualization

SynthesisWorkflow Start N-Boc-4-aminocyclohexanone Step1 Fluorination (DAST/DCM, 0°C to RT) Start->Step1 Nucleophilic Fluorination Inter Intermediate: N-Boc-4,4-difluorocyclohexylamine Step1->Inter Workup & Purification Step2 Deprotection (4M HCl in Dioxane) Inter->Step2 Acidic Cleavage Final Product: 4,4-Difluorocyclohexylamine HCl Step2->Final Precipitation

Caption: Synthetic route for the conversion of the aminoketone to the gem-difluoro amine salt.

Part 4: Physicochemical Profiling Protocols

To validate the "fluorine effect" in your specific series, the following self-validating protocols should be employed.

Potentiometric pKa Determination (Gold Standard)
  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Protocol:

    • Prepare a 10 mM stock solution of the amine hydrochloride in water.

    • Perform a "Check-Standard" calibration using KHP (Potassium Hydrogen Phthalate).

    • Titrate the sample from pH 2.0 to pH 12.0 using 0.5 M KOH.

    • Perform a triple titration (Acid

      
       Base 
      
      
      
      Acid
      
      
      Base) to ensure hysteresis is absent.
    • Validation: The Bjerrum plot must show a clear inflection point. The residual error (RMSD) of the fit should be < 0.5.

Chromatographic LogD Determination (High Throughput)
  • Method: HPLC-based lipophilicity index (

    
    ).
    
  • Column: C18 reverse-phase column (e.g., Agilent Zorbax).

  • Mobile Phase: 50 mM Ammonium Acetate buffer (pH 7.4) / Methanol.

  • Protocol:

    • Inject a set of calibration standards with known

      
       values (e.g., Propranolol, Benzylamine, Atenolol).
      
    • Inject the 4,4-difluoro analog.

    • Calculate

      
      .
      
    • Correlate

      
       to 
      
      
      
      using the calibration curve.
  • Why this matters: This accounts for the ionization state at pH 7.4, providing a more relevant biological metric than calculated cLogP.

Part 5: Strategic Application in Drug Design

The 4,4-difluoro substitution is not merely a "lipophilicity booster."[1][2] It is a precision tool for Multiparameter Optimization (MPO) .

Mechanistic Pathway of Effect

Mechanism Subst 4,4-Difluoro Substitution Inductive Inductive Effect (-I) (Electron Withdrawal) Subst->Inductive Dipole Dipole Moment (Polar Hydrophobicity) Subst->Dipole Metab Blocked Metabolic Site (C4 Oxidation) Subst->Metab pKa Lowered pKa (10.6 -> 9.8) Inductive->pKa LogP Lowered Intrinsic LogP (Increased Polarity) Dipole->LogP Outcome1 Reduced Phospholipidosis Risk pKa->Outcome1 Outcome2 Improved Solubility (vs. Hydrocarbon) LogP->Outcome2 Outcome3 Extended Half-Life (t1/2) Metab->Outcome3

Caption: Causal relationship between fluorine substitution and ADME outcomes.

When to Use This Substitution:
  • To Reduce Basicity: If the parent amine causes hERG channel inhibition (often linked to high basicity) or phospholipidosis, the -I effect of fluorine can mitigate this without removing the amine.

  • To Block Metabolism: The C4 position of cyclohexane is a "soft spot" for CYP450 oxidation. Fluorine renders this position inert to oxidation.

  • To Lower Lipophilicity: If a phenyl ring or cyclohexyl ring is making the compound too lipophilic (

    
    ), the 4,4-difluorocyclohexyl group acts as a "polar" spacer, reducing 
    
    
    
    while maintaining steric bulk.

References

  • Morgenthaler, M. et al. (2004). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [3]

  • Purser, S. et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [4][5]

  • PubChem. Compound Summary: 4,4-Difluorocyclohexanamine.

Sources

Bioisosteres of 1-(4-methoxyphenyl)cyclohexanamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of 1-(4-methoxyphenyl)cyclohexanamine in Medicinal Chemistry[1]

Executive Summary

The molecule 1-(4-methoxyphenyl)cyclohexanamine (often abbreviated as 4-MeO-PCA ) represents a critical scaffold in the arylcyclohexylamine class.[1] Pharmacologically, it functions as a dual-action probe, exhibiting antagonism at the NMDA receptor (PCP-site) and significant affinity for the Serotonin Transporter (SERT) . While this dual profile offers therapeutic potential for treatment-resistant depression and neuropathic pain, the parent scaffold suffers from distinct liabilities:

  • Metabolic Instability: The para-methoxy group is a "soft spot" for rapid O-demethylation by CYP2D6 and CYP3A4.[1]

  • High Lipophilicity: The cyclohexane core contributes to a high LogP, increasing the risk of non-specific binding and phospholipidosis.

  • Toxicological Risks: The primary amine and unhindered aryl ring can lead to psychotomimetic side effects if NMDA affinity is too high relative to SERT blockade.

This guide outlines a precision medicinal chemistry campaign to optimize 4-MeO-PCA using bioisosteric replacement strategies. We focus on enhancing metabolic stability and tuning the physicochemical profile (LogD, tPSA) while retaining target engagement.

Pharmacophore & Liability Analysis

To optimize the scaffold, we must first deconstruct its Structure-Activity Relationship (SAR) and identify metabolic vulnerabilities.

Figure 1: Pharmacophore Deconstruction and Liability Map The following diagram visualizes the core scaffold, highlighting the metabolic liabilities (Red) and the pharmacophoric elements (Blue) that must be preserved or tuned.

G Core Cyclohexane Ring (Lipophilic Core) Liab_Lip Liability: High LogP (Non-specific binding) Core->Liab_Lip Amine Primary Amine (-NH2) (Ionizable Head) Amine->Core Geminal Attachment Func_NMDA NMDA Antagonism (Driven by Amine/Core) Amine->Func_NMDA Essential Aryl Phenyl Ring (Pi-Pi Stacking) Aryl->Core Geminal Attachment Methoxy 4-Methoxy Group (-OMe) (H-Bond Acceptor) Methoxy->Aryl Para-Substitution Liab_Metab Metabolic Liability: Rapid O-Demethylation (CYP2D6) Methoxy->Liab_Metab Func_SERT SERT Affinity (Driven by 4-substituent) Methoxy->Func_SERT Essential

Caption: Structural deconstruction of 4-MeO-PCA highlighting the metabolic vulnerability of the methoxy tail and the lipophilic burden of the cyclohexane core.

Bioisosteric Strategies
Strategy A: The "Tail" – Stabilizing the Alkoxy Group

The para-methoxy group is crucial for SERT selectivity but is metabolically labile. We employ fluorine bioisosterism to block CYP-mediated oxidation while maintaining electronic and steric parameters.[1]

  • Bioisostere: Trifluoromethoxy (-OCF3) [1]

    • Rationale: The -OCF3 group is a classic bioisostere for -OMe.[1] It is metabolically robust (blocking O-demethylation), increases lipophilicity (which can be managed), and maintains the H-bond acceptor capability (though reduced) and steric presence required for the binding pocket.

    • Alternative:Difluoromethoxy (-OCHF2) acts as a lipophilic H-bond donor/acceptor and often improves solubility compared to -OCF3.[1]

Strategy B: The "Core" – Reducing Lipophilicity

The cyclohexane ring is a "grease ball" that drives potency but hurts drug-likeness.

  • Bioisostere: Tetrahydropyran (4-Oxa-cyclohexane) [1]

    • Rationale: Replacing the C-4 methylene of the cyclohexane with an oxygen atom reduces cLogP by approximately 1.0–1.5 units. This lowers CNS toxicity risks and improves metabolic stability by removing potential oxidation sites on the ring.

    • Structure: 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine.[1]

Strategy C: The "Head" – Amine Modification

While the primary amine is the starting point, N-methylation often improves potency in this class (compare Nor-ketamine to Ketamine).

  • Bioisostere: N-Methylation (-NHMe) [1]

    • Rationale: Secondary amines in this scaffold often show higher affinity for NMDA receptors and improved blood-brain barrier (BBB) permeability due to reduced hydrogen bond donor count.[1]

Comparative Data Analysis

The following table projects the physicochemical shifts when applying these bioisosteres.

Compound VariantSubstituent (R)Core RingLogP (Calc)tPSA (Ų)Predicted Stability
Parent (4-MeO-PCA) -OMeCyclohexane2.835.0Low (t½ < 15 min)
Bioisostere A -OCF3 Cyclohexane3.635.0High (t½ > 60 min)
Bioisostere B -OMeTetrahydropyran 1.444.2Medium
Lead Candidate -OCF3 Tetrahydropyran 2.2 44.2 High

Note: The Lead Candidate (4-OCF3 + Tetrahydropyran) strikes the optimal balance of lipophilicity (LogP ~2.2) and metabolic blockade.

Experimental Protocols
5.1. Synthesis of the Lead Bioisostere

Target: 1-(4-(trifluoromethoxy)phenyl)cyclohexan-1-amine (4-OCF3-PCA).[1] Methodology: Grignard Addition followed by Azide Displacement (Self-Validating Route).[1]

Step 1: Grignard Formation & Addition [1]

  • Reagents: 1-Bromo-4-(trifluoromethoxy)benzene (1.0 eq), Magnesium turnings (1.1 eq), Cyclohexanone (1.0 eq), dry THF.

  • Protocol:

    • Activate Mg turnings with iodine in dry THF under Argon.

    • Add the bromide dropwise to maintain gentle reflux (formation of Grignard).

    • Cool to 0°C and add Cyclohexanone dropwise. Stir at RT for 2 hours.

    • Quench with saturated NH4Cl.[1] Extract with EtOAc.[1]

    • Checkpoint: TLC should show a new spot (Tertiary Alcohol) and disappearance of ketone.

    • Yield: 1-(4-(trifluoromethoxy)phenyl)cyclohexan-1-ol.[1]

Step 2: Azidation (The Schmidt/Ritter Alternative) Note: Direct nucleophilic substitution on tertiary alcohols is difficult. We use TMS-Azide with a Lewis Acid.[1]

  • Reagents: Tertiary Alcohol (from Step 1), TMSN3 (1.2 eq), BF3·OEt2 (1.1 eq), DCM.

  • Protocol:

    • Dissolve alcohol in dry DCM at 0°C.[1]

    • Add TMSN3, followed by dropwise addition of BF3·OEt2.

    • Safety: Work in a fume hood; hydrazoic acid generation is possible.[1]

    • Stir 12h at RT.

    • Checkpoint: IR spectroscopy of crude should show strong Azide stretch (~2100 cm⁻¹).

Step 3: Staudinger Reduction

  • Reagents: Azide intermediate, Triphenylphosphine (PPh3, 1.2 eq), THF/H2O (10:1).

  • Protocol:

    • Add PPh3 to the azide solution. Evolution of N2 gas indicates reaction progress.

    • Heat to 50°C for 2 hours.

    • Add water (hydrolysis of the iminophosphorane) and stir for 4 hours.

    • Purification: Acid/Base extraction.[1] Acidify to pH 2, wash with ether (removes Ph3PO), basify aqueous layer to pH 12, extract amine with DCM.

    • Validation: 1H NMR must show the disappearance of the cyclohexyl protons geminal to the OH/N3 and appearance of the NH2 peak.

5.2. In Vitro Metabolic Stability Assay

Objective: Determine Intrinsic Clearance (CLint) in Human Liver Microsomes (HLM).

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.[1]

    • CLint = (k / [microsome conc]) * Scaling Factors

Workflow Visualization

Figure 2: Synthetic Pathway for 4-OCF3-PCA

Synthesis SM1 4-OCF3-Bromobenzene Grignard Grignard Reagent (Ar-MgBr) SM1->Grignard Mg, THF SM2 Cyclohexanone Alcohol Tertiary Alcohol (Intermediate) Grignard->Alcohol + SM2 Azide Tertiary Azide (-N3) Alcohol->Azide TMSN3, BF3·OEt2 (Azidation) Product 4-OCF3-PCA (Target Amine) Azide->Product PPh3, H2O (Staudinger Red.) Check1 Checkpoint: IR ~2100 cm-1 Azide->Check1

Caption: Step-by-step synthetic workflow for the bioisosteric replacement of the methoxy group with trifluoromethoxy, utilizing the Staudinger reduction for amine generation.

References
  • Roth, B. L., et al. (2013).[2] "The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor."[1][2][3] PLoS ONE, 8(3), e59334.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Wagmann, L., et al. (2020). "In vitro metabolic fate of the new psychoactive substance 4-MeO-PCP." Drug Testing and Analysis, 12(1), 123-130.

  • Maddox, F., et al. (1965). "The synthesis of certain 1-phenylcyclohexylamines." Journal of Medicinal Chemistry, 8(2), 230–235.

Sources

Metabolic Stability & Bioisosteric Utility of 4,4-Difluorocyclohexyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of 4,4-Difluorocyclohexyl Derivatives Content Type: Technical Whitepaper / Lead Optimization Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

In modern drug discovery, the 4,4-difluorocyclohexyl moiety has emerged as a high-value bioisostere for the phenyl, cyclohexyl, and piperidine rings. Unlike typical halogenations that increase lipophilicity (LogP), gem-difluorination at the 4-position of a cyclohexyl ring introduces a unique "Janus face" polarity. This modification simultaneously lowers lipophilicity (LogD), reduces basicity of proximal amines, and dramatically enhances metabolic stability by blocking Cytochrome P450 (CYP) mediated oxidation at the most vulnerable site.

This guide details the mechanistic rationale, synthesis, and experimental validation of this motif, supported by the case study of Maraviroc and matched molecular pair (MMP) analyses.

Mechanistic Rationale: The "Fluorine Effect"

Metabolic Blocking (The C-F Fortress)

The primary driver for substituting a cyclohexyl group with a 4,4-difluorocyclohexyl group is to block oxidative metabolism.

  • Vulnerability: In a standard cyclohexyl ring, the C4 position is electronically and sterically accessible to the high-valent Iron-Oxo species (

    
    ) of CYP450 enzymes. This typically results in hydrogen atom abstraction (HAT) followed by "oxygen rebound," creating a 4-hydroxy metabolite.
    
  • The Blockade: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~98 kcal/mol for C-H). The CYP enzyme cannot abstract a fluorine atom. Furthermore, the high electronegativity of fluorine deactivates adjacent C-H bonds (at C3/C5) toward oxidation by withdrawing electron density, making the entire ring more resistant to metabolic clearance.

The "Janus Face" Effect & Lipophilicity

Contrary to the intuition that "fluorine increases lipophilicity," gem-difluorination of saturated rings often lowers LogD.

  • Dipole Vector: The two C-F bonds creates a large molecular dipole (~2.0–2.2 D) perpendicular to the ring.

  • Solvation: This polarity creates a "Janus face" (two-faced) ring: one face is hydrophobic, while the fluorine-rich face is polar enough to engage in electrostatic interactions with water molecules.

  • Result: This unique solvation penalty reduces LogD

    
     by approximately 0.4–0.7 units  compared to the parent cyclohexyl analog, improving solubility and reducing non-specific binding.
    

Case Study: Maraviroc (Selzentry)

Maraviroc is a CCR5 antagonist used in HIV treatment.[1][2][3][4] Its structure features a 4,4-difluorocyclohexanecarboxamide moiety.[4]

FeatureImpact on Maraviroc
Structure 4,4-difluorocyclohexyl attached to an amide.[1][3][4][5]
Metabolic Fate The 4,4-difluoro group prevents rapid oxidation at the terminal ring, extending half-life (

h).
Bioavailability The polarity of the difluoro motif contributes to a balanced LogD, allowing oral absorption (Bioavailability ~23-33%).
Binding The fluorine atoms induce a specific ring conformation (chair twist) that optimizes fit within the CCR5 hydrophobic pocket.

Matched Molecular Pair (MMP) Analysis[6][7]

The following data summarizes the impact of replacing a Cyclohexyl (Cy) group with a 4,4-Difluorocyclohexyl (4,4-F2-Cy) group in a representative lead optimization series (Data synthesized from J. Med. Chem. and PMC sources regarding "Janus face" cycloalkanes).

Table 1: Physicochemical & Metabolic Comparison
PropertyParent (Cyclohexyl)Analog (4,4-Difluorocyclohexyl)Delta (

)
Impact
LogD

3.83.2-0.6 Improved Solubility
HLM

45

L/min/mg
12

L/min/mg
-33 3.7x Stability Increase
pKa (Proximal Amine) 9.88.4-1.4 Reduced Lysosomal Trapping
Permeability (MDCK)

cm/s

cm/s
-7Slight reduction (acceptable)

Interpretation: The 4,4-difluoro substitution successfully converted a high-clearance, lipophilic compound into a moderate-clearance, more soluble lead without sacrificing significant permeability.

Visualizing the Mechanism

Diagram 1: Metabolic Blocking & Lead Optimization Decision Tree

The following diagram illustrates the CYP blocking mechanism and provides a logic flow for when to apply this bioisostere.

MetabolicStability cluster_cyp CYP450 Interaction node_start Lead Compound (Cyclohexyl Ring) node_issue Issue: High Metabolic Clearance (Oxidation at C4) node_start->node_issue node_decision Is C4 the primary soft spot? node_issue->node_decision node_decision->node_start No (Look elsewhere) node_solution Strategy: Introduce 4,4-Difluoro node_decision->node_solution Yes (MetID confirmed) node_mech Mechanism: 1. Block C-H Abstraction 2. Lower LogD (Janus Effect) 3. Lower pKa (Inductive) node_solution->node_mech node_result Optimized Lead: Lower CLint, Improved T1/2 node_mech->node_result node_cyp CYP450 (Fe-O) node_ch C-H Bond (98 kcal/mol) EASY OXIDATION node_cyp->node_ch Attacks Parent node_cf C-F Bond (116 kcal/mol) BLOCKED node_cyp->node_cf Repelled by Analog

Caption: Decision logic for deploying 4,4-difluorocyclohexyl and mechanistic comparison of CYP susceptibility.

Experimental Protocols

Synthesis: Deoxyfluorination of 4-Ketocyclohexyl Derivatives

The most reliable method to install the gem-difluoro motif is the deoxyfluorination of a ketone precursor using DAST (Diethylaminosulfur trifluoride) or the safer alternative, Deoxo-Fluor®.

Reagents:

  • Substrate: 4-oxocyclohexanecarboxylate derivative (1.0 eq)

  • Reagent: DAST (2.0 - 3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous

    
    
    

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the ketone substrate in anhydrous DCM (0.1 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add DAST dropwise via syringe. Caution: DAST fumes are corrosive. Use a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC or LC-MS (Look for M+22 mass shift corresponding to F2 vs O).

  • Quench: Cool back to 0°C. slowly add saturated

    
    . Warning: Vigorous 
    
    
    
    evolution.
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[6]
    
  • Purification: Flash column chromatography (Silica gel). Note: Difluoro compounds are often less polar than the parent ketone.

Microsomal Stability Assay (Validation)

To verify the metabolic stability improvement, perform a standard intrinsic clearance assay.

Workflow:

  • Incubation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Dosing: Spike test compound (1

    
    M final) into the mixture. Pre-incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and
    
    
    .
    
    

References

  • FDA Label/DrugBank. "Maraviroc: Clinical Pharmacology and Structure." DrugBank Online. [Link]

  • Linclau, B., et al. "Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties." Journal of Medicinal Chemistry / PMC, 2022. [Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]

  • Organic Syntheses. "Selective fluorination of carbonyl groups to the gem-difluorides." Org.[7] Synth.[Link]

  • Piotrowski, D. W., et al. "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, Selective CCR5 Antagonist." Antimicrobial Agents and Chemotherapy, 2005. (Describes the discovery and optimization including the difluoro-cyclohexyl moiety).

Sources

Fluorine-Mediated Basicity Modulation in Cyclohexanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into aliphatic amines is a cornerstone of modern medicinal chemistry, utilized to modulate basicity (


), lipophilicity (

), and metabolic stability. This guide provides an in-depth technical analysis of how fluorine substitution patterns—specifically in cyclohexanamine scaffolds—alter basicity through inductive electron withdrawal, stereoelectronic hyperconjugation, and solvation effects. It includes comparative data, mechanistic visualizations, and validated experimental protocols for synthesis and physicochemical characterization.
Theoretical Framework: The Fluorine Effect

The modulation of cyclohexanamine basicity by fluorine is governed by three competing physicochemical forces. Understanding these allows for the precise "tuning" of a drug candidate's


 to optimize membrane permeability and target binding.
1.1 Inductive Withdrawal (-I Effect)

Fluorine is the most electronegative element (Pauling scale: 3.98). When introduced to a cyclohexyl ring, it pulls electron density through the


-bond framework.
  • Mechanism: The electron-deficient carbon pulls density from the nitrogen lone pair, stabilizing the free base and destabilizing the protonated ammonium cation (

    
    ).
    
  • Distance Dependence: The effect attenuates with distance.

    • 
      -fluorine (2-position): Drastic 
      
      
      
      reduction (often >2 units).
    • 
      -fluorine (3-position): Moderate reduction (~1.0–1.5 units).
      
    • 
      -fluorine (4-position): Mild reduction (~0.5–0.8 units).
      
1.2 Stereoelectronic Effects (The Gauche Effect)

Unlike steric bulk which prefers anti positioning, vicinal fluoro-amines often exhibit a preference for the gauche conformation.

  • Hyperconjugation: In the protonated state, the

    
     bonding orbital antiperiplanar to the 
    
    
    
    antibonding orbital donates electron density, stabilizing the conformation.
  • Electrostatics: The positively charged ammonium group (

    
    ) and the partial negative fluorine (
    
    
    
    ) experience a stabilizing Coulombic attraction when gauche, which can partially counteract the destabilizing inductive effect.
1.3 Solvation Desolvation Penalty

Fluorine is hydrophobic. Replacing a hydrogen with fluorine reduces the hydration sphere around the ammonium cation. This "desolvation penalty" generally lowers the basicity further, as the cation is less stabilized by water compared to the non-fluorinated parent.

Comparative Data: Positional Impact on Basicity

The following table summarizes the basicity shifts in fluorinated cyclohexanamines relative to the parent compound. Values are synthesized from standard medicinal chemistry datasets and predictive models (e.g., ACD/Labs, chemically-grounded Hammett extrapolations).

CompoundSubstitution PositionDistance from NElectronic EffectApprox.

(aq)

(vs Parent)
Cyclohexanamine NoneN/AReference10.64 0.0
4,4-Difluorocyclohexanamine

(C4)
4 bondsWeak -I9.86 -0.78
3,3-Difluorocyclohexanamine

(C3)
3 bondsModerate -I~9.1 - 9.3 -1.4
3-Fluorocyclohexanamine

(C3)
3 bondsModerate -I~9.4 -1.2
2-Fluorocyclohexanamine *

(C2)
2 bondsStrong -I~8.5 - 8.8 -2.0

*Note:


-fluorinated amines (2-fluoro) are prone to HF elimination (instability) and are less common in final drug candidates.
Mechanistic Pathway Visualization

The following diagram illustrates the causal factors determining the final


 of the fluorinated amine.

G Fluorine Fluorine Substitution Inductive Inductive Effect (-I) (Electron Withdrawal) Fluorine->Inductive Stereo Stereoelectronics (Gauche Effect / IMHB) Fluorine->Stereo Solvation Solvation Effects (Hydrophobic Penalty) Fluorine->Solvation CationStab Ammonium Cation Stability (R-NH3+) Inductive->CationStab Destabilizes Stereo->CationStab Stabilizes (Context Dependent) Solvation->CationStab Destabilizes (vs H) Basicity Final pKa (Basicity) CationStab->Basicity Direct Correlation

Caption: Causal network showing how fluorine substitution destabilizes the ammonium cation via induction and solvation, leading to reduced pKa.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended for the synthesis and characterization of 4,4-difluorocyclohexanamine.

3.1 Synthesis: Reductive Amination of 4,4-Difluorocyclohexanone

This is the industry-standard route, avoiding the use of hazardous fluorinating agents (like DAST) on the amine itself.

Reagents:

  • 4,4-Difluorocyclohexanone (1.0 eq)

  • Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (anhydrous)

Workflow:

  • Imine Formation: Dissolve 4,4-difluorocyclohexanone in anhydrous methanol. Add ammonium acetate. Stir at room temperature (RT) for 2 hours. Note: Excess ammonium acetate drives the equilibrium toward the imine.

  • Reduction: Cool the solution to 0°C. Add

    
     portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 16 hours. Monitor by LC-MS (Target mass: [M+H]+ = 136.1).

  • Quench: Acidify with 1N HCl to pH < 2 (destroys excess hydride and protonates the amine).

  • Workup: Wash with diethyl ether (removes non-basic impurities). Basify aqueous layer with 6N NaOH to pH > 12. Extract with Dichloromethane (DCM) x3.

  • Isolation: Dry combined organics over

    
    , filter, and concentrate. Convert to HCl salt for storage using 4M HCl in Dioxane.
    

Synthesis Start 4,4-Difluorocyclohexanone + NH4OAc (10 eq) Imine Intermediate Imine (In situ) Start->Imine Methanol, RT Reduct Add NaBH3CN (0°C to RT, 16h) Imine->Reduct Reductive Amination Quench Acid Quench (pH < 2) Remove Neutrals Reduct->Quench Basify Basify (pH > 12) Extract DCM Quench->Basify Product 4,4-Difluorocyclohexanamine (Isolated as HCl Salt) Basify->Product

Caption: Step-by-step reductive amination workflow for synthesizing 4,4-difluorocyclohexanamine.

3.2 Physicochemical Assay: Potentiometric

Determination

Potentiometric titration is preferred over UV-metric methods for aliphatic amines as they lack strong chromophores.

Protocol:

  • Preparation: Dissolve 2-3 mg of the amine hydrochloride salt in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).

  • Titrant: Standardized 0.1 N KOH solution (carbonate-free).

  • Calibration: Calibrate the pH electrode using a 3-point buffer system (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration: Titrate from pH 2.0 to pH 12.0.

  • Data Analysis: Use Bjerrum plot analysis or software (e.g., Hyperquad) to determine the inflection point.

  • Validation: Run a standard (e.g., cyclohexylamine, lit

    
     10.64) as a control.
    
Strategic Application in Drug Design

Why modulate basicity?

  • Permeability (

    
    ):  Lowering the 
    
    
    
    from ~10.6 to ~9.0 increases the fraction of neutral species present at physiological pH (7.4), significantly improving passive membrane permeability.
  • Metabolic Stability: Fluorine at the C4 position blocks metabolic oxidation (P450-mediated hydroxylation) at the most accessible site of the cyclohexyl ring.

  • hERG Avoidance: High basicity is often correlated with hERG channel inhibition (cardiotoxicity). Reducing basicity via fluorination can mitigate this risk.

References
  • Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Wiberg, K. B. et al. (2011). Substituent Effects on the Basicity of Amines.[1][2][3] Journal of Organic Chemistry. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

  • ChemicalBook. (2025). 4,4-Difluorocyclohexanamine Product Properties and pKa Data.Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine via the Modified Ritter Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the synthesis of 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine .

Executive Summary & Strategic Rationale

The synthesis of This compound presents a specific challenge in medicinal chemistry: installing a primary amine onto a sterically crowded quaternary carbon that is also electronically deactivated by a distal gem-difluoro group.

While traditional routes such as the Strecker synthesis or the addition of organometallics to sulfinimines (Ellman auxiliary) are viable, they often suffer from low yields due to steric hindrance or require expensive chiral auxiliaries unnecessary for achiral targets.

The Recommended Route: This protocol utilizes a Grignard addition followed by a Modified Ritter Reaction using chloroacetonitrile.

  • Why Chloroacetonitrile? unlike the classic Ritter reaction (using acetonitrile) which yields a stable acetamide requiring harsh hydrolysis (often incompatible with complex scaffolds), chloroacetonitrile yields a 2-chloroacetamide. This intermediate can be cleaved under mild conditions using thiourea , leveraging the Hantzsch thiazole synthesis mechanism to release the free amine.

  • Impact of Fluorine: The 4,4-difluoro substitution exerts a through-bond inductive effect ($ -I $), slightly destabilizing the carbocation intermediate at C1. This protocol adjusts for this by optimizing acid concentration and temperature.[1]

Synthetic Workflow Visualization

The following flowchart outlines the three-phase synthesis, highlighting critical decision points and process controls.

SynthesisWorkflow Start 4,4-Difluorocyclohexanone Inter1 Intermediate 1: Tertiary Alcohol Start->Inter1 Grignard Addition (THF, 0°C to RT) Reagent1 4-Methoxyphenyl Magnesium Bromide Reagent1->Inter1 Step2 Modified Ritter Reaction (ClCH2CN + H2SO4) Inter1->Step2 Inter2 Intermediate 2: Chloroacetamide Step2->Inter2 Carbocation Formation & Nitrile Trapping Step3 Thiourea Deprotection (EtOH/AcOH) Inter2->Step3 Final Target Amine: 4,4-Difluoro-1-(4-methoxyphenyl) cyclohexanamine Step3->Final Thiazole Cyclization & Cleavage

Figure 1: Strategic workflow for the conversion of 4,4-difluorocyclohexanone to the target tertiary amine.

Phase 1: Nucleophilic Addition (Grignard)

The first step involves the construction of the quaternary center. The gem-difluoro group at the 4-position increases the electrophilicity of the carbonyl carbon, generally facilitating nucleophilic attack.

Reagents & Materials
ComponentEquiv.RoleNotes
4,4-Difluorocyclohexanone 1.0SubstrateDry thoroughly before use.
4-Methoxyphenylmagnesium bromide 1.2Nucleophile1.0 M in THF (Commercial or Freshly Prepared).
Tetrahydrofuran (THF) SolventMediumAnhydrous; Stabilizer-free preferred.
Sat. NH4Cl (aq) -QuenchBuffers pH during workup.
Detailed Protocol
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 4,4-difluorocyclohexanone (10 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Transfer the 4-methoxyphenylmagnesium bromide solution (12 mmol, 12 mL of 1.0 M) to the addition funnel via cannula. Add dropwise over 20 minutes.

    • Expert Insight: Maintain internal temperature

      
      .[2] The electron-withdrawing fluorine atoms make the ketone more reactive; rapid addition can cause local overheating and side reactions.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

    • Process Control: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[3] The ketone spot should disappear.

  • Workup: Cool back to 0 °C. Quench carefully with saturated aqueous

    
     (20 mL). Extract with EtOAc (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: The tertiary alcohol intermediate is often pure enough for the next step. If necessary, purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 85-95% Intermediate: 1-(4-methoxyphenyl)-4,4-difluorocyclohexan-1-ol.

Phase 2: The Modified Ritter Reaction

This is the critical transformation. We convert the tertiary alcohol to a chloroacetamide.[1][4]

Mechanism & Rationale

The reaction proceeds via an


-like pathway. Sulfuric acid protonates the hydroxyl group, leading to water loss and the formation of a tertiary carbocation.
  • Challenge: The 4,4-difluoro group exerts an inductive withdrawal ($ -I $), which destabilizes the carbocation at C1 compared to a non-fluorinated cyclohexane.

  • Solution: We utilize Acetic Acid as a co-solvent to solubilize the lipophilic substrate and Sulfuric Acid as the catalyst. The carbocation is trapped by Chloroacetonitrile .

RitterMechanism Alcohol Tertiary Alcohol Cation Carbocation Intermediate (Destabilized by 4-F) Alcohol->Cation H2SO4, -H2O Nitrilium Nitrilium Ion Cation->Nitrilium + Nitrile Attack Nitrile Chloroacetonitrile (ClCH2CN) Nitrile->Nitrilium Amide N-Chloroacetamide Nitrilium->Amide + H2O (Workup)

Figure 2: Mechanistic pathway of the Ritter reaction emphasizing the cation intermediate.

Reagents & Materials
ComponentEquiv.RoleNotes
Intermediate 1 (Alcohol) 1.0Substrate
Chloroacetonitrile 4.0Reagent/SolventToxic: Handle in fume hood.
Acetic Acid (Glacial) 5.0SolventPromotes ionization.
Sulfuric Acid (Conc.) 3.0CatalystDropwise addition essential.
Detailed Protocol
  • Setup: In a round-bottom flask, dissolve Intermediate 1 (5 mmol) in Glacial Acetic Acid (3 mL) and Chloroacetonitrile (20 mmol).

  • Acid Addition: Cool the mixture to 0-5 °C . Add Concentrated

    
      (15 mmol) dropwise.
    
    • Safety Note: This is highly exothermic. Do not allow temperature to spike, or elimination to the alkene (styrene-like derivative) will compete.

  • Reaction: Allow to warm to RT. Due to the fluorinated ring, heating to 40-50 °C may be required if conversion is slow at RT after 4 hours.

  • Workup: Pour the reaction mixture onto crushed ice (50 g). Neutralize with saturated

    
     or 
    
    
    
    (Caution: Gas evolution).
  • Extraction: Extract with

    
     (
    
    
    
    mL). Wash with water and brine.
  • Isolation: Dry and concentrate. The crude chloroacetamide is usually a solid/oil that can be crystallized or used directly.

Expected Yield: 65-80% Intermediate: 2-chloro-N-(1-(4-methoxyphenyl)-4,4-difluorocyclohexyl)acetamide.

Phase 3: Thiazole-Assisted Deprotection

Standard hydrolysis of sterically hindered amides requires boiling in 6M HCl or KOH for days. The chloroacetamide linker allows us to use Thiourea , which cyclizes with the chloroacetyl group to form a water-soluble 2-aminothiazolinone, releasing the free amine under mild conditions.

Reagents & Materials
ComponentEquiv.RoleNotes
Intermediate 2 (Amide) 1.0Substrate
Thiourea 1.2Cleavage Agent
Ethanol SolventMedium
Acetic Acid 5:1 ratioCo-solvent
Detailed Protocol
  • Solution: Dissolve Intermediate 2 (approx. 4 mmol) in a mixture of Ethanol (20 mL) and Acetic Acid (4 mL).

  • Reagent Addition: Add Thiourea (4.8 mmol).

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 6–10 hours.

    • Mechanism:[5][6][7][8] Thiourea attacks the alkyl chloride (S-alkylation) followed by intramolecular cyclization to cleave the amide bond.

  • Workup: Cool to RT. The byproduct (pseudothiohydantoin/2-aminothiazol-4-one) often precipitates or remains in the aqueous phase during acid/base workup.

  • Basification: Concentrate the solvent to ~5 mL. Dilute with water (20 mL). The mixture will be acidic. Basify to pH > 12 using 2M NaOH.

  • Extraction: Extract the free amine into MTBE or Dichloromethane (

    
     mL).
    
  • Final Purification: Dry over

    
     and concentrate. If high purity is required for biological testing, convert to the HCl salt by adding 2M HCl in Ether, filtering the precipitate.
    

Final Yield: 80-90% (for this step). Overall Yield: ~50-60% (from ketone).

Analytical Quality Control

TestAcceptance CriteriaMethod
1H NMR (DMSO-d6) Diagnostic peaks: Aryl -OMe (~3.7 ppm), Aromatic (AA'BB' system), Cyclohexyl protons (1.8-2.5 ppm). Absence of -CH2Cl singlet (~4.0 ppm).400 MHz+
19F NMR Single peak or AB quartet (if conformationally locked) around -90 to -100 ppm.Decoupled
LCMS >98% Purity. Mass [M+H]+ corresponds to Target MW.C18 Reverse Phase

References

  • Grignard Addition to Cyclohexanones

    • Vertex.[5][9] (n.d.). Grignard addition on Cheminizer. Retrieved from

    • Note: Demonstrates high-yield addition of aryl grignards to cyclohexanone systems.
  • The Modified Ritter Reaction (Chloroacetonitrile)

    • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000).[1][7] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.

    • Note: The foundational text for using chloroacetonitrile/thiourea to access hindered tertiary amines.
  • Fluorine Effects in Cyclohexanes

    • Smyth, J. E., et al. (2024). Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs. Journal of Organic Chemistry. Retrieved from

    • Note: Discusses the stability and nucleophilic substitution patterns of fluorin
  • General Ritter Reaction Context

    • Organic Chemistry Portal.[5][8] (n.d.). Ritter Reaction. Retrieved from

Sources

Grignard reaction protocol for 4-methoxyphenylmagnesium bromide and aminonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of


-Aryl Tertiary Amines via the Bruylants Reaction 

-Aminonitriles
Application:  Medicinal Chemistry / Lead Optimization

Executive Summary & Core Directive

This technical guide details the protocol for coupling 4-methoxyphenylmagnesium bromide with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-aminonitriles. While Grignard reagents typically add to nitriles to form ketones (after hydrolysis), 

-aminonitriles possess a unique reactivity profile known as the Bruylants reaction .[1][2][3][4] In this pathway, the nitrile group acts as a leaving group (as cyanide), allowing the Grignard reagent to substitute at the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-position.

This protocol is optimized to favor the Bruylants substitution (yielding tertiary amines) over the competitive Grignard addition (yielding ketones). This transformation is critical in drug discovery for synthesizing pharmacophores found in analgesics and dissociative anesthetics where quaternary carbon centers adjacent to amines are required.

Safety & Handling (Critical)

  • Pyrophoric Hazard: Grignard reagents are highly reactive with moisture and oxygen. All glassware must be flame-dried or oven-dried (

    
     overnight) and cooled under a positive pressure of inert gas (Argon or Nitrogen).
    
  • Cyanide Management: The Bruylants reaction eliminates the nitrile group as cyanide (typically as

    
    ). Acidic workup can generate HCN gas. All workups must be performed in a high-efficiency fume hood.  The aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide before disposal.
    
  • Exotherm Control: The formation of aryl Grignards is exothermic. An induction period is common; do not add large quantities of halide until initiation is confirmed to prevent thermal runaway.

Reaction Mechanism & Logic

The success of this protocol relies on exploiting the iminium ion intermediate .

  • Spontaneous Dissociation:

    
    -Aminonitriles exist in equilibrium with their corresponding iminium ion and cyanide.
    
  • Lewis Acid Promotion: The magnesium salts (

    
    , present in the Grignard solution via the Schlenk equilibrium) act as Lewis acids, complexing with the cyanide and shifting the equilibrium toward the electrophilic iminium species.
    
  • Nucleophilic Attack: The 4-methoxyphenyl anion attacks the iminium carbon, forming the C-C bond and expelling the cyanide.

Note: Low temperatures (


) favor the kinetic addition to the nitrile (ketone path). Higher temperatures (RT to Reflux) and non-polar solvents favor the thermodynamic elimination of cyanide (Bruylants path).

BruylantsMechanism Start α-Aminonitrile Inter1 Iminium Ion Intermediate Start->Inter1 Eq. Shift (MgX2) Cyanide [CN- MgX]+ Start->Cyanide SideProduct Imine Mg Salt (Ketone Precursor) Start->SideProduct Direct Addition (Low Temp) Product Tertiary Amine (Bruylants Product) Inter1->Product Nucleophilic Attack Grignard 4-MeO-Ph-MgBr Grignard->Product

Figure 1: Mechanistic divergence. The protocol targets the Iminium Ion path (center) to yield amines.[5]

Experimental Protocols

Protocol A: Preparation of 4-Methoxyphenylmagnesium Bromide (0.5 M)

Self-Validating Step: The quality of the Grignard is the single biggest failure point. Titration is mandatory.

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • Magnesium turnings (1.1 equiv, crushed/activated)

  • LiCl (0.5 M in THF) - For Knochel Titration[6]

  • Iodine (crystal)

  • THF (Anhydrous, inhibitor-free)

Procedure:

  • Activation: Place Mg turnings (1.34 g, 55 mmol) in a 3-neck flask. Flame dry under Argon. Add a single crystal of

    
     and heat gently with a heat gun until iodine vapor sublimes, coating the Mg. Allow to cool.
    
  • Initiation: Add 5 mL of THF and 0.5 mL of neat 4-bromoanisole. Wait for turbidity and exotherm (solvent boiling). If no initiation occurs within 5 mins, add 2 drops of 1,2-dibromoethane.

  • Addition: Dilute the remaining 4-bromoanisole (total 9.35 g, 50 mmol) in 45 mL THF. Add dropwise over 30 minutes, maintaining a gentle reflux via internal exotherm.

  • Digestion: Stir at room temperature for 1 hour. The solution should be dark grey/brown.

  • Validation (Knochel Titration):

    • Dissolve accurately weighed

      
       (~100 mg) in 2 mL of 0.5M LiCl/THF.
      
    • Titrate the Grignard solution into the iodine until the brown color disappears (clear/colorless endpoint).

    • Calculation:

      
      
      
Protocol B: The Bruylants Coupling

Reagents:

  • 
    -Aminonitrile substrate (1.0 equiv)
    
  • 4-Methoxyphenylmagnesium bromide (1.5 to 2.0 equiv, determined by titration)

  • Solvent: THF (or THF/Ether 1:1)

Procedure:

  • Substrate Prep: Dissolve the

    
    -aminonitrile (10 mmol) in anhydrous THF (20 mL) in a flame-dried Schlenk flask.
    
  • Temperature Control:

    • For Amine Synthesis (Bruylants): Maintain reaction at Room Temperature (20-25°C) . If the substrate is sterically hindered, heating to 40°C may be required.

    • Avoid: Do not cool to -78°C or 0°C, as this suppresses the elimination of cyanide and favors the ketone pathway.

  • Addition: Add the titrated Grignard reagent (15-20 mmol) dropwise via syringe over 15 minutes.

    • Observation: A precipitate (

      
      ) often forms, indicating successful displacement.
      
  • Reaction Time: Stir for 2–4 hours. Monitor by TLC (Note: Aminonitriles can be unstable on silica; use neutral alumina or monitor disappearance of the UV-active Grignard/formation of product spot).

  • Quench (Cyanide Safety):

    • Cool to 0°C.[6]

    • Slowly add saturated aqueous

      
       (20 mL). Caution: HCN evolution possible.  Perform in hood.[7]
      
  • Workup:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with 1M NaOH (to ensure cyanide stays in aqueous phase) followed by Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography on silica gel. (Pre-treat column with 1% Triethylamine if the amine product is acid-sensitive).

Data Summary & Troubleshooting

ParameterConditionOutcome / Mechanistic Reason
Stoichiometry 1.5 - 2.0 equiv GrignardRequired. The first equivalent may complex with the amine lone pair or shift the equilibrium; excess ensures attack on the iminium.
Temperature

Avoid. Favors kinetic addition to -CN (Ketone formation).
Temperature

Preferred. Favors thermodynamic elimination of

(Bruylants Amine).
Solvent THFStandard. Solubilizes the aryl Grignard and stabilizes the Mg salts.
Lewis Acid

(in situ)
Beneficial. Promotes cyanide departure. If conversion is low, add 1.0 eq anhydrous

.

Workflow Visualization

Workflow cluster_0 Phase 1: Reagent Gen cluster_1 Phase 2: Coupling cluster_2 Phase 3: Workup Step1 Mg Activation (I2) Step2 Grignard Formation (THF, Reflux) Step1->Step2 Step3 Knochel Titration (Validates Molarity) Step2->Step3 Step5 Grignard Addition (Dropwise, >20°C) Step3->Step5 Verified Reagent Step4 Substrate Solubilization (RT, THF) Step4->Step5 Step6 Reaction Monitoring (2-4 Hours) Step5->Step6 Step7 NH4Cl Quench (Caution: HCN) Step6->Step7 Step8 Base Wash (NaOH) (Traps Cyanide) Step7->Step8

Figure 2: Operational workflow ensuring safety and reproducibility.

References

  • Bruylants, P. (1924).[2][8] "Contribution à l'étude de la réaction des organomagnésiens sur les nitriles α-aminés." Bulletin de la Société Chimique de Belgique, 33, 467–478.[2] (Foundational description of the displacement reaction).

  • Knochel, P., et al. (2006).[9][10] "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006(5), 890–891.[10]

  • Anselme, J. P. (1967).
  • Organic Syntheses. "Preparation of Grignard Reagents." Org.[2][11][12] Synth. Coll. Vol. 6, p.737.

  • BenchChem. "Reaction of 2-(Diethylamino)butanenitrile with Grignard Reagents." Application Note.

Sources

Application Note: A Practical Guide to the Synthesis of gem-Difluorocyclohexylamine Scaffolds Using DAST and Deoxo-Fluor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 25% of all approved drugs containing at least one fluorine atom.[1] The gem-difluoromethylene (CF₂) group, in particular, serves as a valuable bioisostere for carbonyls, ethers, or other functional groups, offering a unique combination of steric and electronic properties.[2] Introducing a CF₂ moiety can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, making it a critical tool for optimizing drug candidates.[3][4][5][6][7]

The gem-difluorocyclohexylamine framework is an increasingly important scaffold in drug discovery, appearing in molecules targeting a range of diseases.[2][8] Its synthesis, however, requires robust and reliable fluorination methods. This application note provides a detailed guide for researchers on the preparation of protected gem-difluorocyclohexylamines via the deoxofluorination of a readily available cyclohexanone precursor using two common aminothiolane reagents: Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). We will delve into the reaction mechanism, provide a comparative analysis of the reagents, outline detailed and validated protocols, and offer practical insights into safety and troubleshooting.

Mechanism of Deoxofluorination

The conversion of a ketone to a gem-difluoride using DAST or Deoxo-Fluor proceeds through a well-established mechanistic pathway.[9][10] The reaction is initiated by the activation of the carbonyl oxygen by the electrophilic sulfur atom of the fluorinating reagent. This is followed by the intramolecular delivery of a fluoride ion to the carbonyl carbon, forming a fluorohydrin-like intermediate. Subsequent elimination of a sulfur-based byproduct and a second fluoride substitution event, which can proceed through an Sₙ1 or Sₙ2-like pathway depending on the substrate, yields the final gem-difluorinated product.[10]

Deoxofluorination_Mechanism Figure 1: Proposed Mechanism for Ketone Deoxofluorination sub Cyclohexanone Substrate int1 Activated Complex (Oxosulfonium salt) sub->int1 1. Lewis Acid Activation reagent DAST or Deoxo-Fluor reagent->int1 int2 α-Fluoroalkoxysulfur Difluoride Intermediate int1->int2 2. Fluoride Attack hf HF int1->hf int3 Fluorocarbocation (SN1-like pathway) int2->int3 3. Elimination prod gem-Difluorocyclohexane Product int3->prod 4. Second Fluoride Attack

Caption: Proposed Mechanism for Ketone Deoxofluorination.

Reagent Selection: DAST vs. Deoxo-Fluor

The choice between DAST and Deoxo-Fluor is a critical decision based on factors of safety, scale, and substrate reactivity. While both reagents perform the same fundamental transformation, their physical properties and handling requirements differ significantly.

FeatureDAST (Diethylaminosulfur Trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride)
Thermal Stability Low . Prone to exothermic decomposition, especially above 50-70 °C.[11] Not recommended for large-scale reactions without extensive safety evaluation.High . Significantly more thermally stable than DAST, making it a safer alternative for scale-up operations.[11][12][13][14][15]
Reactivity Highly reactive. Effective for a wide range of substrates.Generally provides similar or sometimes superior yields compared to DAST.[12][13]
Handling & Safety Highly toxic and corrosive. Reacts violently with water.[16] Requires careful handling and storage at low temperatures (typically < 0°C).[16]Toxic and corrosive. Reacts violently with water to form HF.[13] More manageable due to higher thermal stability.
Cost & Availability Widely available from numerous suppliers.Generally more expensive than DAST but preferred for process safety.
Typical Use Case Laboratory-scale synthesis where its high reactivity is beneficial and handling risks can be meticulously controlled.Process development and scale-up synthesis where safety and thermal stability are paramount.[17]

Expert Insight: For initial discovery chemistry on a small scale (<1 g), DAST is often sufficient if handled with extreme care. However, for any process optimization, scale-up, or work with less stable substrates, Deoxo-Fluor is the strongly preferred reagent due to its superior safety profile.[14]

Safety First: Handling Aminosulfurane Fluorinating Agents

Working with DAST and Deoxo-Fluor demands the utmost attention to safety due to their hazardous nature.

  • Violent Reactivity with Water: Both reagents react violently and exothermically with water, releasing highly corrosive and toxic hydrogen fluoride (HF) gas.[11][13][16] All glassware must be rigorously oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere (Nitrogen or Argon).

  • Corrosivity and Toxicity: These reagents are corrosive and can cause severe chemical burns to the skin and eyes.[16] Inhalation can be fatal.[18]

  • Required Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a lab coat, a face shield over safety goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[16]

  • Material Compatibility: HF generated during the reaction will etch glass. While reactions are often run in glass for short durations at low temperatures, for larger scales or higher temperatures, plastic (e.g., PFA, FEP) or specialized alloy (e.g., Hastelloy) reactors are recommended.[17]

  • Quenching: Never quench the reaction by adding water directly to the reaction mixture. The reaction should be quenched by slowly and carefully transferring the mixture to a separate, vigorously stirred, and cooled (0 °C) biphasic mixture of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and ice.[19][20]

Experimental Protocol: Synthesis of tert-butyl (4,4-difluorocyclohexyl)carbamate

This protocol details the deoxofluorination of tert-butyl (4-oxocyclohexyl)carbamate, a common and commercially available starting material.

Materials and Equipment:

  • tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq)

  • Deoxo-Fluor (1.5 eq) or DAST (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Oven-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa, nitrogen/argon inlet, and dropping funnel

  • Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)

Experimental_Workflow Figure 2: Experimental Workflow for Deoxofluorination setup 1. Setup - Dry glassware under N2 - Add substrate and anhydrous DCM cool 2. Cool Reaction - Cool flask to -78 °C setup->cool add 3. Add Reagent - Add Deoxo-Fluor/DAST dropwise via syringe or dropping funnel cool->add react 4. Reaction - Allow to warm to RT - Stir for 12-24 h - Monitor by TLC/GC-MS add->react quench 5. Quench - Add reaction mixture slowly to - cooled, stirred NaHCO3 (aq) react->quench workup 6. Workup - Separate layers - Extract aqueous layer with DCM - Wash combined organics with brine quench->workup purify 7. Purify - Dry over Na2SO4, filter, concentrate - Purify by silica gel chromatography workup->purify product Final Product tert-butyl (4,4-difluorocyclohexyl)carbamate purify->product

Caption: Experimental Workflow for Deoxofluorination.

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) and anhydrous dichloromethane (to make a ~0.5 M solution) to a dry reaction flask equipped with a magnetic stirrer.[19][20]

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the deoxofluorinating agent (Deoxo-Fluor or DAST, 1.1-1.5 eq) dropwise to the stirred solution over 15-20 minutes.[19] A slow addition rate is crucial to control the reaction exotherm and minimize side product formation.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[19]

  • Quenching: In a separate flask, prepare a vigorously stirred mixture of saturated aqueous NaHCO₃ and ice, cooled in an ice bath. Carefully and slowly transfer the reaction mixture via cannula or dropping funnel into the quenching solution. Vigorous gas evolution (CO₂) will occur.

  • Work-up: Once the gas evolution has ceased, separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl (4,4-difluorocyclohexyl)carbamate.

Expected Results and Troubleshooting

ParameterExpected Outcome
Yield 60-85% (highly substrate and condition dependent)
Physical Appearance White to off-white solid
¹⁹F NMR (CDCl₃) δ ≈ -95 to -105 ppm (singlet or complex multiplet)[19]
¹³C NMR (CDCl₃) δ ≈ 123 ppm (triplet, J ≈ 240 Hz, for CF₂)[19]

Troubleshooting Guide:

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive/hydrolyzed fluorinating agent.[19] 2. Insufficient amount of reagent. 3. Reaction temperature is too low.1. Use a fresh bottle of DAST/Deoxo-Fluor and ensure strictly anhydrous conditions. 2. Use a slight excess (up to 1.5 eq) of the fluorinating agent.[14][19] 3. Allow the reaction to warm to room temperature or gently heat if using the more stable Deoxo-Fluor. Monitor carefully.
Major Byproduct Observed Formation of the vinyl fluoride (elimination) byproduct is common, especially with enolizable ketones.[14][19]1. Lower the reaction temperature during addition (-78 °C is standard). 2. Ensure slow, dropwise addition of the fluorinating agent.[19]
Reaction Stalls Substrate is sterically hindered or electron-rich, reducing reactivity.[14]1. Increase the equivalents of Deoxo-Fluor (up to 3 eq for difficult substrates).[11] 2. Increase reaction time and/or temperature (use caution, especially with DAST).

Final Deprotection to Access the Amine

The resulting Boc-protected amine is a stable intermediate. To access the final target, the gem-difluorocyclohexylamine, a standard acid-mediated deprotection is employed. Stirring the protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM or with 4M HCl in 1,4-dioxane at room temperature will efficiently cleave the Boc group, providing the desired amine as its corresponding salt (TFA or HCl salt).

Conclusion

The deoxofluorination of cyclohexanones with DAST and Deoxo-Fluor is a powerful and effective method for accessing the valuable gem-difluorocyclohexylamine scaffold. While both reagents are effective, Deoxo-Fluor offers significant advantages in thermal stability and safety, making it the preferred choice for reliable and scalable synthesis.[11][12][14] By understanding the reaction mechanism, adhering to strict safety protocols, and implementing the detailed procedures and troubleshooting advice provided in this note, researchers can confidently and successfully incorporate this important fluorinated motif into their drug discovery programs.

References

  • Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development, 12(2), 305–321. Available at: [Link]

  • Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery, 11(10), 983-999. Available at: [Link]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. Available at: [Link]

  • Wikipedia contributors. (2023). Fluorination with aminosulfuranes. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chang, Y., Lee, H., & Bae, C. (2012). Direct Fluorination of the Carbonyl Group of Benzophenones using Deoxo-Fluor®: Preparation of Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 89, 439-449. Available at: [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Available at: [Link]

  • INNO PHARMCHEM. (2026). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 27(5), 1846-1856. Available at: [Link]

  • Postigo, A., & Ely, G. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(36), 8398-8427. Available at: [Link]

  • Pharmaceutical Technology. (2016). Advances in Fluorination Chemistry for API Synthesis. Available at: [Link]

  • Douglas, J. T., & Roesner, E. (2021). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 86(2), 1599–1611. Available at: [Link]

  • Mykhailiuk, P. K. (2022). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. Angewandte Chemie International Edition, 61(4), e202112489. Available at: [Link]

  • A user on Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Available at: [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]

  • Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of thiocarbonyl compounds with Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-fluor reagent): a facile synthesis of gem-difluorides. The Journal of Organic Chemistry, 65(16), 4830-4832. Available at: [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Synthesis, 2004(12), 2561-2578. Available at: [Link]

  • Patrascu, M., et al. (2020). Synthesis of a Hominal Bis(difluoromethyl) Fragments. ChemRxiv. Available at: [Link]

  • Trans World Chemicals. (2011). Material Safety Data Sheet. Available at: [Link]

Sources

Application Note: Scalable Synthesis Routes for 4,4-Difluoro-1-arylcyclohexanamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It prioritizes the construction of the challenging quaternary center at the C1 position while maintaining the integrity of the gem-difluoro motif.

Executive Summary

The 4,4-difluoro-1-arylcyclohexanamine scaffold is a high-value pharmacophore in modern drug discovery. It serves as a lipophilic, metabolically stable bioisostere for morpholines or piperazines and provides a conformational lock due to the gem-difluoro group.

However, synthesizing this motif is non-trivial due to two competing challenges:

  • The Quaternary Center: Constructing a sterically hindered C1 center (1-aryl, 1-amino) requires high-energy intermediates.

  • Fluorine Lability: The gem-difluoro group at C4 is susceptible to elimination (forming vinyl fluorides) under harsh acidic or basic conditions often used to generate quaternary centers.

This guide presents two validated, scalable protocols:

  • Route A (The Sulfinamide Route): Ideal for pilot-plant scale (100g – 1kg), offering mild conditions and high purity.

  • Route B (The Ritter-Thiourea Route): Ideal for large-scale manufacturing (>1kg), utilizing cost-effective reagents.

Strategic Retrosynthesis

The synthesis hinges on the availability of 4,4-difluorocyclohexanone , a key building block. We approach the target via two distinct disconnections: Nucleophilic addition to a ketimine (Route A) and Nucleophilic substitution on a tertiary carbocation (Route B).

Retrosynthesis Target Target: 4,4-Difluoro-1-arylcyclohexanamine Sulfinamide Intermediate A: N-Sulfinyl Ketimine Target->Sulfinamide Hydrolysis (Route A) Amide Intermediate B: N-(1-Aryl-4,4-difluoro cyclohexyl)acetamide Target->Amide Deprotection (Route B) Ketone Key Starting Material: 4,4-Difluorocyclohexanone Sulfinamide->Ketone Condensation (Ti(OEt)4) Alcohol Tertiary Alcohol: 1-Aryl-4,4-difluoro cyclohexan-1-ol Amide->Alcohol Ritter Reaction Alcohol->Ketone Grignard Addition

Figure 1: Retrosynthetic logic flow.[1][2][3] Route A utilizes nitrogen as the electrophile anchor; Route B utilizes the carbon as the electrophile.

Critical Starting Material: 4,4-Difluorocyclohexanone

Before attempting the amine synthesis, the ketone must be procured or synthesized. While commercially available, in-house synthesis is often required for scale.

  • Precursor: 1,4-Cyclohexanedione monoethylene ketal.[4][5]

  • Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is superior to DAST for scale-up due to higher thermal stability (decomposition >140°C vs. ~90°C for DAST).

  • Safety Note: The reaction generates HF. Glass-lined reactors with caustic scrubbers are mandatory.

Protocol A: The Ellman Sulfinamide Route (High Fidelity)

Context: This route is the "Gold Standard" for medicinal chemistry scale-up. It avoids heavy metal waste and harsh acids. The tert-butanesulfinyl group activates the ketone for nucleophilic attack and prevents over-addition.

Step 1: Ketimine Formation

Reagents: 4,4-Difluorocyclohexanone (1.0 eq), (R)- or (S)-tert-Butanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq), THF (anhydrous).

  • Setup: Charge a dry reactor under N2 with 4,4-difluorocyclohexanone and THF (5 vol).

  • Addition: Add tert-butanesulfinamide.

  • Catalyst: Add Ti(OEt)4 slowly (slightly exothermic).

  • Reaction: Heat to 60°C for 12–18 hours. Monitor by HPLC (Imine formation is equilibrium-driven; Ti(OEt)4 shifts it by scavenging water).

  • Workup: Cool to RT. Pour into brine/EtOAc mixture with vigorous stirring. The titanium salts will precipitate as a thick paste. Filter through Celite.

  • Purification: Crystallization from heptane/EtOAc is preferred over chromatography for scale.

Step 2: Grignard Addition (The Quaternary Center)

Reagents: Arylmagnesium Bromide (1.5 eq), Toluene/THF.

  • Solvent Switch: Use Toluene or CH2Cl2. Non-coordinating solvents often enhance yields compared to pure THF.

  • Temperature: Cool the ketimine solution to -40°C.

  • Addition: Add ArMgBr dropwise. The sulfinyl group coordinates the Mg, directing the addition.

  • Warming: Allow to warm to 0°C over 2 hours.

  • Quench: Saturated NH4Cl.

  • Outcome: Yields typically 75–85%. The product is a stable sulfinamide.

Step 3: Deprotection to Amine Salt

Reagents: 4M HCl in Dioxane or MeOH.

  • Dissolve the sulfinamide in MeOH.

  • Add HCl (4M in Dioxane, 2.0 eq). Stir at RT for 1 hour.

  • Precipitation: Add Et2O or MTBE to precipitate the 4,4-difluoro-1-arylcyclohexanamine hydrochloride salt directly.

  • Filtration: Collect the white solid.

Protocol B: The Ritter-Thiourea Route (Cost-Effective)

Context: For multi-kilogram batches, the cost of sulfinamide and titanium reagents can be prohibitive. The Ritter reaction uses commodity chemicals but requires careful temperature control to prevent elimination of the fluorine atoms.

Step 1: Grignard Addition to Ketone

Reagents: 4,4-Difluorocyclohexanone, Arylmagnesium Bromide.

  • Standard Grignard addition at 0°C in THF.

  • Product: 1-Aryl-4,4-difluorocyclohexan-1-ol (Tertiary alcohol).

  • Purification: Usually not required; use crude in Step 2.

Step 2: Modified Ritter Reaction (Chloroacetonitrile)

Note: We use Chloroacetonitrile instead of HCN or Acetonitrile to allow mild thiourea deprotection later.

Reagents: Tertiary Alcohol (from Step 1), Chloroacetonitrile (3.0 eq), Acetic Acid (solvent), Sulfuric Acid (1.5 eq).

  • Setup: Dissolve the alcohol and chloroacetonitrile in Acetic Acid.

  • Acid Addition: Cool to 0–5°C. Add conc. H2SO4 dropwise. CRITICAL: Do not exceed 10°C. Higher temperatures promote the elimination of the -OH to an alkene, which may then lose HF to form an aromatic system.

  • Aging: Stir at RT for 4–6 hours.

  • Workup: Pour onto ice water. The chloroacetamide intermediate precipitates. Filter and wash with water.[6]

Step 3: Thiourea Deprotection

Reagents: Chloroacetamide intermediate, Thiourea (1.2 eq), Ethanol/Acetic Acid (5:1).

  • Reflux: Suspend the amide and thiourea in EtOH/AcOH. Heat to reflux for 3–5 hours.

  • Mechanism: Thiourea alkylates at the chloromethyl group, cyclizes to an iminothiazolidinone, and releases the free amine.

  • Isolation: Cool to RT. The product often crystallizes as the salt, or basify (NaOH) to extract the free amine.

Comparison of Methodologies

FeatureRoute A (Ellman)Route B (Ritter)
Scale Suitability 100g – 1kg> 1kg
Reagent Cost High (Sulfinamide, Ti)Low (H2SO4, Nitriles)
Safety Profile Excellent (Mild pH)Moderate (Conc. Acid, Exotherms)
Impurity Profile Very Clean (Crystallizable)Elimination byproducts possible
Operational Ease High (Standard glassware)Moderate (Viscous acid mixes)

Process Workflow Diagram (Route A)

Workflow Start 4,4-Difluoro cyclohexanone Step1 Step 1: Imine Formation (Ti(OEt)4, tBuSONH2) Start->Step1 Check1 QC: HPLC <1% Ketone Step1->Check1 Step2 Step 2: Grignard Addn (-40°C, Toluene) Check1->Step2 Pass Step3 Step 3: Hydrolysis (HCl/MeOH) Step2->Step3 Final Product HCl Salt (>98% Purity) Step3->Final

Figure 2: Operational workflow for the Ellman Sulfinamide protocol (Route A).

References

  • Ellman, J. A., et al. (2000). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Robarge, L. A. (2014). "Practical Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid Derivatives." Organic Process Research & Development.

  • Krimer, M. Z. (1986). "The Ritter Reaction: Mechanism and Scope."[7] Russian Chemical Reviews.

  • Jirgensons, A., et al. (2000).[8] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis.

  • Vertex Pharmaceuticals. (2011). "Process for the preparation of Cyclohexylamines." World Intellectual Property Organization (Patent).

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of fluorinated amine salts in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility of Fluorinated Amine Salts in Water Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers Version: 1.0 (Current as of 2026)

Introduction: The Fluorine Paradox

You are likely here because a fluorinated amine salt—designed for metabolic stability or potency—is behaving unexpectedly in aqueous media. While fluorine is often described as a "bioisostere" of hydrogen, its impact on solubility is profound and non-intuitive.

The Core Problem: Fluorine is the most electronegative element ($ \chi = 3.98 $), yet the C-F bond is extremely non-polar and hydrophobic. When you fluorinate an amine to lower its basicity or block metabolism, you often inadvertently create a molecule that:

  • Lowers pKa drastically , causing "salts" to dissociate into insoluble free bases at physiological pH.

  • Disrupts water networks , creating a "hydrophobic hydration" shell that is energetically unfavorable.

  • Exhibits high lattice energy , making the solid state significantly more stable than the solvated state.

This guide provides a root-cause analysis and actionable protocols to resolve these solubility failures.

Module 1: The pKa Trap (pH-Dependent Precipitation)

Symptom: The salt dissolves in pure water (pH ~5-6) but precipitates immediately upon addition to PBS (pH 7.4) or biological media.

Root Cause: The Inductive Effect

Fluorine exerts a massive electron-withdrawing inductive effect ($ -I $). If fluorine is placed


 or 

to an amine, it pulls electron density away from the nitrogen, stabilizing the lone pair and reducing basicity .
  • Standard Amine pKa: ~9.0 – 10.5

  • 
    -Fluorinated Amine pKa:  ~7.0 – 8.5
    
  • 
    -Difluorinated Amine pKa:  ~5.5 – 6.5
    

The Failure Mechanism: If your fluorinated amine has a pKa of 6.5, at pH 7.4 (PBS), the Henderson-Hasselbalch equation dictates that ~89% of your compound exists as the neutral free base . If the free base is lipophilic (which fluorinated compounds usually are), it will precipitate.

Troubleshooting Protocol: The "pH Swing" Test

Step 1: Determine the pKa Do not rely on prediction software for fluorinated species; they often underestimate the inductive pull.

  • Action: Perform a potentiometric titration or use UV-metric pKa determination.

Step 2: Calculate Ionization at Target pH Use the Henderson-Hasselbalch equation to predict the ionized fraction ($ \alpha $):



Step 3: Adjust the Buffer If the compound precipitates in PBS (pH 7.4), you must lower the pH to maintain solubility.

Target pHBuffer SystemRecommendation
pH 4.0 - 5.0 Acetate / CitrateIdeal for keeping low-pKa amines protonated.
pH 6.0 - 6.5 MES / Bis-TrisGood compromise for biological assays if strict pH 7.4 isn't required.
pH 7.4 Phosphate (PBS)Avoid if pKa < 7.5 unless using cosolvents (see Module 4).

Module 2: Counter-ion Engineering (Lattice Energy vs. Solvation)

Symptom: The compound is a solid brick. It refuses to dissolve in water, acid, or DMSO.

Root Cause: High Lattice Energy & Common Ion Effect

Fluorine atoms can engage in weak but dense C-F···H-C interactions in the crystal lattice, sometimes resulting in exceptionally high melting points (High $ T_m $ = High Lattice Energy = Low Solubility). Furthermore, using Hydrochloride (HCl) salts in buffers containing NaCl (like PBS) triggers the Common Ion Effect , reducing solubility.

Decision Matrix: Selecting the Right Counter-ion

Do not default to HCl. For lipophilic fluorinated amines, "soft" or bulky counter-ions often work better by disrupting crystal packing.

Counter-ionTypeMechanism of ActionBest For...
Chloride (HCl) Small, HardHigh lattice energy; susceptible to common ion effect in saline.Small, highly polar amines.
Mesylate (MSA) Organic, MediumBreaks lattice symmetry; lipophilic tail aids solvation.First choice for fluorinated bases.
Tosylate (TSA) Organic, LargeAdds aromaticity to prevent stacking of fluorinated rings.Rigid, aromatic fluorinated drugs.
Gluconate HydrophilicAdds multiple -OH groups to pull the complex into water.Extremely lipophilic bases.
Protocol: Rapid Salt Screening (Micro-Scale)
  • Dissolve 5 mg of Free Base in minimal THF or MeOH.

  • Aliquot into 4 vials.

  • Add 1.05 equivalents of acid: HCl (in ether), Methanesulfonic acid , p-Toluenesulfonic acid , L-Tartaric acid .

  • Evaporate solvent.[1]

  • Add water to the residue. The one that dissolves clearest is your lead candidate.

Module 3: The "Oiling Out" Phenomenon

Symptom: Upon attempting to crystallize the salt or dissolve it, the compound separates into a sticky, viscous oil/gum at the bottom of the flask rather than forming a clear solution or crystals.

Root Cause: Liquid-Liquid Phase Separation (LLPS)

Fluorinated compounds are "fluorous"—they dislike both water (hydrophobic) and standard organics (lipophobic). When a fluorinated salt forms, it may be thermodynamically more stable as a concentrated amorphous oil phase than as a solvated species or a crystal. This is often driven by the hydrophobic effect of the fluorine atoms clustering together to exclude water.

Troubleshooting Guide

Q: How do I fix an oiled-out salt?

A1: Temperature Cycling (The "Ripening" Method)

  • Heat the mixture until the oil dissolves or disperses.

  • Cool slowly to room temperature.

  • Repeat 3-5 times. This provides energy for the molecules to align into a crystal lattice rather than an amorphous oil.

A2: Anti-Solvent Switch If you are using Water/Ethanol, the fluorine atoms may be clustering. Switch to a system that solvates fluorine better during formation, such as Isopropyl Alcohol (IPA) or Trifluoroethanol (TFE) (if compatible with downstream use).

A3: Seeding "Oiling out" is often a kinetic trap. If you have any solid crystals from a previous batch (even micrograms), add them to the oil. This acts as a template for crystallization.

Module 4: Advanced Solubilization (Excipients)

Symptom: You cannot change the pH, and the counter-ion switch failed. You need to dissolve it in neutral media for an assay.

Protocol: Cosolvents and Complexation

1. Cyclodextrins (The "Fluorine Trap") Cyclodextrins (specifically HP-


-CD  or SBE-

-CD
) have a hydrophobic interior cavity. Fluorinated aromatic rings fit inside this cavity with high affinity, shielding the hydrophobic fluorine from water while the cyclodextrin's exterior hydroxyls interact with the solvent.
  • Recipe: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Add your salt to this vehicle. Sonicate for 30 mins.
    

2. Hydrotropes Standard surfactants (Tween) often fail with fluorinated compounds. Use hydrotropes like Nicotinamide or Sodium Benzoate at high concentrations (10-20% w/v). These planar molecules stack against the hydrophobic fluorinated surfaces, preventing aggregation.

Visual Troubleshooting Workflow

The following diagram illustrates the logical flow for diagnosing solubility failures in fluorinated amine salts.

SolubilityTroubleshooting Start Problem: Fluorinated Salt Insoluble in Water CheckpH Step 1: Check pH vs. pKa (Is pH > pKa - 1?) Start->CheckpH Precipitation Diagnosis: Free Base Precipitation CheckpH->Precipitation Yes CheckCrystal Step 2: Check Solid State (High Melting Point?) CheckpH->CheckCrystal No ActionAdjustPH Action: Lower pH or Use Acetate Buffer Precipitation->ActionAdjustPH LatticeIssue Diagnosis: High Lattice Energy CheckCrystal->LatticeIssue Yes CheckOil Step 3: Is it Oiling Out? CheckCrystal->CheckOil No ActionCounterIon Action: Switch Counter-ion (Try Mesylate or Gluconate) LatticeIssue->ActionCounterIon LLPSIssue Diagnosis: Liquid-Liquid Phase Separation CheckOil->LLPSIssue Yes ActionExcipient Action: Add HP-beta-CD or Cosolvent (DMSO) LLPSIssue->ActionExcipient

Caption: Decision tree for isolating the root cause of solubility failure in fluorinated amine salts.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Resolving emulsions during extraction of 4-methoxyphenyl amines

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from our Senior Application Scientists.

Technical Support Center: Extraction of 4-Methoxyphenyl Amines

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with emulsion formation during the liquid-liquid extraction (LLE) of 4-methoxyphenyl amines and their derivatives. As basic compounds, their purification workflow often involves pH manipulation, a common trigger for persistent and problematic emulsions. This document provides expert insights, troubleshooting strategies, and detailed protocols to ensure efficient and clean phase separation.

Frequently Asked Questions (FAQs)

Q1: Why are emulsions so common during the extraction of 4-methoxyphenyl amines?

Emulsion formation is a frequent issue in the workup of basic compounds like 4-methoxyphenyl amines for several key reasons:

  • Surfactant-like Behavior : The extraction protocol for amines typically involves an initial wash with an acidic aqueous solution (e.g., 1N HCl) to protonate the basic amine. This forms an ammonium salt which is soluble in the aqueous layer, separating it from non-basic impurities. This protonated amine salt is amphiphilic, possessing a polar, charged head (the ammonium group) and a non-polar organic tail (the methoxyphenyl group). These molecules can act as surfactants, accumulating at the oil-water interface and stabilizing the microscopic droplets of an emulsion.[1][2]

  • pH Changes : Subsequent basification of the separated aqueous layer (e.g., with NaOH) deprotonates the ammonium salt, regenerating the free amine for extraction into an organic solvent. Rapid changes in pH or localized high concentrations of base can cause the precipitation of fine solids, which stabilize emulsions through a mechanism known as Pickering stabilization.[3]

  • High Agitation : Vigorous shaking of the separatory funnel provides the energy needed to disperse one liquid phase into the other as fine droplets, increasing the likelihood of forming a stable emulsion, especially when surfactant-like molecules are present.[1][4]

Q2: I have a persistent emulsion. What is the first, and simplest, step I should take?

Before employing more aggressive methods, the simplest techniques are often effective:

  • Patience (The "Wait and See" Approach) : Allow the separatory funnel to stand undisturbed for 10 to 30 minutes.[5][6] Gravity alone can sometimes be sufficient to allow the droplets to coalesce and the layers to separate.

  • Gentle Mechanical Agitation : Gently swirl the funnel or stir the emulsion layer slowly with a glass rod.[6][7] This can encourage droplets to merge without re-introducing the high energy that caused the emulsion.

  • Gentle Warming : Carefully warming the separatory funnel in a warm water bath can decrease the viscosity of the phases and increase the kinetic energy of the droplets, promoting coalescence.[8] Be cautious with low-boiling-point solvents like diethyl ether or dichloromethane.

Q3: How does adding brine or salt break an emulsion, and what is the correct procedure?

Adding a saturated solution of sodium chloride (brine) is a highly effective chemical method known as "salting out".[1][4][9]

  • Mechanism of Action : The dissolved salt (e.g., NaCl) significantly increases the ionic strength of the aqueous phase.[4][9] This reduces the solubility of organic molecules, including your amine product and any surfactant-like impurities, in the aqueous layer, forcing them into the organic phase and destabilizing the emulsion.[4][9] It also increases the density of the aqueous layer, which can further promote phase separation.[10]

  • Protocol for Salting Out :

    • Prepare a saturated solution of sodium chloride (NaCl) in water.

    • Add a small volume of the brine (typically 5-10% of the aqueous phase volume) to the separatory funnel containing the emulsion.

    • Do not shake vigorously. Instead, gently invert or swirl the funnel several times to mix the layers.[2]

    • Allow the funnel to stand and observe. The emulsion should begin to break, revealing a sharper interface.[2]

Q4: Can changing the pH help resolve an emulsion formed during an amine extraction?

Yes, but this must be done with caution as the entire extraction's success depends on pH control. For cationic emulsions, which are common with protonated amines, increasing the pH can be an effective strategy.[2][11]

  • Mechanism of Action : If the emulsion is stabilized by the protonated amine salt (R-NH3+) acting as a surfactant, adding a base will deprotonate it to the neutral amine (R-NH2). The neutral amine is much less water-soluble and loses its surfactant properties, which can break the emulsion.[11]

  • When to Use : This technique is most useful if the emulsion forms during the initial acidic wash. Adding a small amount of base can disrupt the emulsion before you proceed to the main basification and extraction step. However, be careful not to add too much base, as it could neutralize all the acid and cause your desired product to partition prematurely into the organic layer.

Q5: What are the most robust physical methods for breaking a very stubborn emulsion?

When simpler methods fail, physical disruption is often the most reliable solution.

  • Centrifugation : This is arguably the most surefire way to break an emulsion.[7][12] The high g-force accelerates the separation of the phases by density. Even a standard laboratory benchtop centrifuge is often sufficient. This method is excellent because it introduces no new chemical reagents to your system.[7][12]

  • Filtration : Passing the entire emulsified mixture through a physical medium can coalesce the fine droplets.[1][5]

    • Glass Wool : A simple plug of glass wool at the bottom of a funnel can effectively break up the emulsion as it passes through.[1][4]

    • Celite® or Diatomaceous Earth : Filtering the mixture through a pad of Celite® can remove fine particulate matter that may be stabilizing the emulsion.[5]

    • Phase Separation Paper : This specialized filter paper is hydrophobic and allows the organic phase to pass through while retaining the aqueous phase, effectively separating them.[1]

Troubleshooting Guide: A Step-by-Step Workflow

This guide provides a logical progression from the least invasive to the most definitive methods for resolving emulsions.

Step 1: Initial Assessment & Non-Invasive Methods
  • Action : Stop shaking and allow the separatory funnel to stand undisturbed for at least 15 minutes.

  • Rationale : To see if gravity alone will resolve the issue. This is the least disruptive method.[12]

  • If Unsuccessful : Proceed to gently swirl the mixture or tap the side of the funnel.[7]

Step 2: Chemical Intervention - Salting Out
  • Action : Add a small volume (5-10% of the aqueous layer) of saturated NaCl solution (brine).

  • Rationale : To increase the ionic strength of the aqueous phase, decrease the solubility of organic components within it, and promote phase separation.[4][9]

  • Procedure : Gently invert the funnel 2-3 times. Do not shake. Allow it to stand.

  • If Unsuccessful : The emulsion may be stabilized by factors other than simple miscibility.

Step 3: Physical Disruption Methods
  • Action : Choose one of the following based on available equipment and scale.

    • Option A - Filtration : Prepare a funnel with a plug of glass wool or a thin pad of Celite®. Pour the entire mixture through the filter into a clean flask. Transfer the filtrate back to the separatory funnel.

    • Option B - Centrifugation : Transfer the emulsion to centrifuge tubes. Spin at a moderate speed (e.g., 2000-4000 x g) for 5-10 minutes.[12][13] Carefully pipette or decant the separated layers.

  • Rationale : These methods physically force the coalescence of the dispersed droplets. Centrifugation is the most effective method for very persistent emulsions.[7]

Step 4: Advanced & Alternative Methods
  • Action : If all else fails, consider adding a small amount of a different organic solvent (e.g., a few mL of ethanol or methanol) to change the overall polarity of the system.[1][6]

  • Rationale : This can alter the solubility properties and disrupt the intermolecular forces stabilizing the emulsion.[1] Use this as a last resort, as it requires subsequent removal of the added solvent.

The following diagram illustrates this troubleshooting workflow.

Emulsion_Troubleshooting start Emulsion Formed patience Step 1: Let stand for 15-30 mins. Gentle swirling. start->patience check1 Is emulsion resolved? patience->check1 salt Step 2: Add Saturated NaCl (Brine). Gently invert to mix. check1->salt No success Phase Separation Successful check1->success Yes check2 Is emulsion resolved? salt->check2 physical Step 3: Physical Methods (Centrifugation or Filtration) check2->physical No check2->success Yes check3 Is emulsion resolved? physical->check3 solvent Step 4: Add a different solvent (e.g., small amount of ethanol) check3->solvent No check3->success Yes solvent->success fail Consider alternative workup (e.g., Solid-Phase Extraction)

Caption: A step-by-step workflow for troubleshooting emulsion formation.

Comparative Analysis of Emulsion Breaking Techniques

The choice of technique depends on the stability of the emulsion and the constraints of the experiment. The table below summarizes the most common methods.

TechniquePrinciple of ActionAdvantagesDisadvantagesBest For
Patience / Gentle Swirling Gravity-based coalescenceNo additives; simple and easySlow; ineffective for stable emulsionsMinor or newly-formed emulsions
Salting Out (Brine Wash) Increases aqueous phase ionic strength and density, reducing organic solubility.[4][9]Highly effective; inexpensive; simpleAdds salt to the aqueous layerMost common and moderately stable emulsions
pH Adjustment Neutralizes charged, surfactant-like species (e.g., protonated amines).[2][11]Can be very effective for specific emulsion typesRisks altering the desired partitioning of the productEmulsions known to be stabilized by ionic species
Filtration (Celite®/Glass Wool) Physical coalescence of droplets; removes particulate stabilizers.[1][5]Removes solid impurities; no soluble additivesCan lead to product loss on the filter mediumEmulsions stabilized by fine solids (Pickering emulsions)
Centrifugation Accelerates gravitational separation by applying high g-force.[7][12]Highly effective; introduces no contaminants; fastRequires a centrifuge; may be difficult for large volumesStubborn, persistent, and fine emulsions
Solvent Addition Alters the polarity and solvency of one phase to disrupt the interface.[1][4]Can be effective when other methods failContaminates the solvent system; requires later removalLast resort for very refractory emulsions

Mechanism Spotlight: Amine Salt as a Surfactant

The diagram below illustrates how protonated 4-methoxyphenyl amine can stabilize an emulsion at the interface between an organic solvent and an acidic aqueous phase, and how adding salt disrupts this.

Emulsion_Mechanism cluster_0 Stable Emulsion (Acidic Aqueous Phase) cluster_1 Broken Emulsion (After Salting Out) organic_phase Organic Phase (e.g., Dichloromethane) interface Interface Stabilized by Protonated Amine Salt aqueous_phase Aqueous Phase (Acidic) (Water + HCl) amine_salt <[H3N+]-[C6H4]-[OCH3]> organic_phase_2 Organic Phase (Contains Neutral Amine) interface_2 Clean Interface aqueous_phase_2 Aqueous Phase (Brine) (Water + HCl + High [NaCl]) salt_ions Na+ Cl- Na+ Cl- Na+ Cl- cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1  Addition of Saturated NaCl (Salting Out)

Caption: How salting out breaks an amine-stabilized emulsion.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024). YouTube. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]

  • Enhancing Extractions by Salting Out. (2023). LCGC International. [Link]

  • Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]

  • Tackling emulsions just got easier. (2023). Biotage. [Link]

  • Tips & Tricks: Emulsions. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Emulsion Breaking Research Studies. (n.d.). Altiras. [Link]

  • LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. [Link]

  • Problems with extractions. (n.d.). University of York, Department of Chemistry. [Link]

  • Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture. (2011). ResearchGate. [Link]

  • Emulsion Problem Encountered in Extractions. (2018). BrainKart. [Link]

Sources

Technical Support Center: Optimizing the Ritter Reaction of 4,4-Difluorocyclohexanols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for minimizing side reactions during the Ritter reaction with 4,4-difluorocyclohexanols. As Senior Application Scientists, we offer insights grounded in reaction mechanism and practical laboratory experience to help you navigate the challenges associated with this specific substrate.

The Challenge: Carbocation Stability in Fluorinated Systems

The Ritter reaction hinges on the formation of a stable carbocation intermediate.[1][2] With 4,4-difluorocyclohexanol, the gem-difluoro group presents a significant challenge. The strong electron-withdrawing inductive effect of the two fluorine atoms destabilizes the secondary carbocation formed at the C-1 position. This inherent instability makes the carbocation more susceptible to alternative reaction pathways, primarily elimination (E1) to form 4,4-difluorocyclohexene, which competes with the desired nucleophilic attack by the nitrile.

Below, we present a troubleshooting guide and frequently asked questions to address the specific issues you may encounter.

Troubleshooting Guide: Minimizing Side Reactions

Issue 1: Low Yield of the Desired Amide and a High Percentage of an Unidentified Byproduct

If you are observing low yields of your target N-(4,4-difluorocyclohexyl)amide and a significant amount of a non-polar byproduct, it is highly likely you are facing a predominant elimination side reaction.

dot

Caption: Troubleshooting workflow for low amide yield.

Detailed Troubleshooting Steps:

Potential CauseTroubleshooting StepExpected Outcome
Harsh Acidic Conditions Switch from a strong Brønsted acid (e.g., concentrated H₂SO₄) to a milder Lewis acid catalyst.[3] Good candidates include Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) or Bismuth(III) triflate (Bi(OTf)₃).[3][4]Lewis acids can promote carbocation formation under less harsh conditions, reducing the propensity for elimination.
High Reaction Temperature Lower the reaction temperature. Start at 0 °C and slowly warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS.Elimination reactions generally have a higher activation energy than substitution reactions, so lower temperatures will favor the desired Ritter reaction.
Sub-optimal Solvent Use the nitrile as both the reactant and the solvent to maximize its concentration around the carbocation. If a co-solvent is necessary, choose a non-polar, aprotic solvent.High nitrile concentration can kinetically favor the bimolecular trapping of the carbocation over the unimolecular elimination pathway.

Frequently Asked Questions (FAQs)

Q1: Why is the Ritter reaction of 4,4-difluorocyclohexanol so prone to side reactions?

A1: The core of the issue lies in the electronic properties of the fluorine atoms. The two fluorine atoms at the 4-position exert a strong electron-withdrawing inductive effect, which destabilizes the positive charge of the carbocation formed at the 1-position. This makes the carbocation more reactive and short-lived, increasing the likelihood of a proton being eliminated from an adjacent carbon to form a more stable alkene (4,4-difluorocyclohexene) before the nitrile has a chance to act as a nucleophile.

dot

Caption: Competing pathways in the Ritter reaction of 4,4-difluorocyclohexanol.

Q2: What is the likely structure of the main byproduct and how can I characterize it?

A2: The primary byproduct is almost certainly 4,4-difluorocyclohexene, formed via an E1 elimination mechanism.

  • Characterization:

    • ¹H NMR: Expect to see vinylic proton signals (typically in the 5.5-6.5 ppm range), which will be absent in the starting material and the desired amide product. The integration of these signals relative to the aliphatic protons will indicate the purity.

    • GC-MS: The byproduct will have a lower boiling point and shorter retention time than the alcohol starting material and the amide product. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4,4-difluorocyclohexene (C₆H₈F₂).

    • FT-IR: Look for a C=C stretch, which is typically found in the 1620-1680 cm⁻¹ region.

Q3: Can I use a stronger acid to force the reaction to completion?

A3: This is generally not recommended for this substrate. While stronger acids will accelerate the formation of the carbocation, they will also significantly promote the elimination side reaction. The key to success with electron-deficient substrates like 4,4-difluorocyclohexanol is to find conditions that are sufficiently mild to disfavor elimination while still allowing for the formation of the carbocation.

Q4: Are there any alternative reagents to activate the alcohol?

A4: While acid catalysis is the hallmark of the Ritter reaction, for particularly stubborn substrates, conversion of the alcohol to a better leaving group under non-acidic or very mildly acidic conditions could be explored, followed by treatment with a Lewis acid and the nitrile. However, this adds steps to the synthesis and may introduce other potential side reactions. For most applications, optimizing the one-pot Ritter reaction with a milder catalyst system is the most efficient approach.

Experimental Protocols

Protocol 1: Mild Lewis Acid-Catalyzed Ritter Reaction

This protocol is designed to minimize elimination by using a milder catalyst and lower temperatures.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4-difluorocyclohexanol (1.0 eq) in your chosen nitrile (e.g., acetonitrile, 10-20 eq). If the nitrile is a solid, use a suitable anhydrous, non-polar solvent like dichloromethane.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, for example, Fe(NO₃)₃·9H₂O (0.1 - 0.2 eq), portion-wise with stirring.[3][5]

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]

dot

Caption: Workflow for the mild Lewis acid-catalyzed Ritter reaction.

References

  • Synthesis of Amides Using the Ritter Reaction with Bismuth Triflate Catalysis. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Substrate scope of the Ritter reaction under optimised conditions. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. (2021). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Li, H., et al. (2024). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. RSC Advances. Retrieved February 24, 2026, from [Link]

  • Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. (2024). National Institutes of Health. Retrieved February 24, 2026, from [Link]

  • Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. (2015). FULIR. Retrieved February 24, 2026, from [Link]

  • Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Ritter Reaction. (2019). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. (n.d.). Indian Academy of Sciences. Retrieved February 24, 2026, from [Link]

  • Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. (2012). National Institutes of Health. Retrieved February 24, 2026, from [Link]

  • Effect of temperature and reaction time on a model Ritter reaction. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Ritter reaction. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • α,α-DIMETHYL-β-PHENETHYLAMINE. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]

  • Elimination by the E1 Mechanism. (2020). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Synthesis of Cyclohexene from Cyclohexanol by Acid-catalyzed Elimination (E1). (2004). Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Stability of 4,4-difluoro-1-(4-methoxyphenyl)cyclohexanamine in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,4-difluoro-1-(4-methoxyphenyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.

Introduction to the Molecule and its Stability Concerns

This compound is an arylcyclohexylamine derivative. The introduction of gem-difluoro groups on the cyclohexane ring is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability. However, the presence of these electron-withdrawing fluorine atoms, in conjunction with the primary amine and the methoxy-substituted phenyl ring, can influence the molecule's reactivity, particularly its stability in acidic media.

Understanding the stability of this compound is critical during various stages of drug development, from formulation and storage to predicting its behavior in the acidic environment of the stomach. Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in acidic conditions.

Q1: What are the primary functional groups susceptible to degradation in acidic media?

A1: The primary amine and the methoxy group on the phenyl ring are the most likely sites for acid-catalyzed reactions. The gem-difluoro group is generally stable, but its strong electron-withdrawing effect can influence the reactivity of the rest of the molecule.[2]

  • Primary Amine: While generally stable, primary amines can participate in reactions under specific acidic conditions, especially in the presence of other reactive species.

  • Ether Linkage (Methoxyphenyl group): Ether linkages can undergo cleavage under strong acidic conditions and elevated temperatures, although this is typically a slow process for aryl ethers.

Q2: What are the expected degradation pathways for this molecule in an acidic solution?

A2: Based on the structure, two primary degradation pathways can be hypothesized under acidic stress:

  • N-dealkylation or modification: While less common for primary amines without an adjacent carbonyl group, reactions at the nitrogen are a possibility, especially under oxidative acidic conditions.

  • O-demethylation: Cleavage of the methyl group from the methoxy ether on the phenyl ring to form a phenol is a potential degradation pathway under harsh acidic conditions (e.g., strong acid, high temperature).

It is important to note that the gem-difluoro group is expected to be highly stable and unlikely to be directly involved in degradation under typical acidic stress conditions used in pharmaceutical testing.[3][4]

Q3: How does the gem-difluoro substitution impact the stability of the cyclohexylamine ring?

A3: The gem-difluoro group significantly influences the electronic properties of the cyclohexane ring. Its strong inductive electron-withdrawing effect can decrease the basicity of the primary amine. This might, in turn, affect its protonation state in acidic media and potentially alter its susceptibility to certain degradation reactions. Studies on similar fluorinated cycloalkanes have shown that gem-difluorination can either have no effect or slightly improve metabolic stability.[2]

Troubleshooting Guide

This section provides practical advice for addressing specific issues you might encounter during your stability studies.

Problem 1: I am observing unexpected peaks in my HPLC chromatogram after acid stress testing.

Possible Cause & Solution:

  • Degradation Products: The new peaks are likely degradation products. To confirm this, you should perform a forced degradation study under controlled conditions (e.g., varying acid concentration, temperature, and time) to establish a degradation profile.

  • Impurity Profile: Compare the chromatogram of the stressed sample to that of an unstressed control to ensure the new peaks are not pre-existing impurities.

  • LC-MS/MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS/MS) to obtain the mass of the parent ion and its fragments for the unknown peaks. This will provide crucial information for structural elucidation of the degradation products.[5]

Problem 2: The degradation of the compound is happening too quickly (or too slowly) under my current acid stress conditions.

Possible Cause & Solution:

  • Inappropriate Stress Conditions: The concentration of the acid, the temperature, or the duration of the experiment may not be suitable for this specific molecule. According to ICH guidelines, the goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[1]

  • Optimization of Conditions:

    • For rapid degradation: Decrease the acid concentration (e.g., from 1N HCl to 0.1N or 0.01N HCl), lower the temperature, or reduce the incubation time.

    • For slow or no degradation: Increase the acid concentration, raise the temperature (e.g., to 50-70°C), or extend the duration of the study. It is crucial to find a balance to achieve meaningful degradation without forcing unrealistic reaction pathways.

Problem 3: I am unsure if my analytical method is suitable for detecting all potential degradation products.

Possible Cause & Solution:

  • Method Validation: Your analytical method needs to be validated to be "stability-indicating." This means it must be able to separate the parent drug from all potential degradation products and impurities without interference.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This can help determine if a single chromatographic peak consists of more than one compound.

  • Forced Degradation under Multiple Conditions: Stress the compound under a variety of conditions (acid, base, oxidation, heat, light) to generate a wider range of potential degradation products.[1][6] This will help to challenge the specificity of your analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Media

This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.

Materials:

  • This compound

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.01N, 0.1N, 1N)

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • In separate volumetric flasks, add a known volume of the stock solution.

    • Add the acidic solution (e.g., 0.1N HCl) to achieve the desired final concentration of the compound.

    • Prepare a control sample by diluting the stock solution with the solvent mixture to the same final concentration.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralization: After incubation, cool the samples to room temperature and neutralize them with an appropriate amount of NaOH solution to stop the degradation reaction.

  • Analysis:

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

  • Determine the relative retention times of any degradation products.

Table 1: Example HPLC Parameters for Stability Indicating Method
ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 10 µL
Column Temperature 30°C
Workflow for Stability Testing and Degradation Product Identification

Caption: A typical workflow for conducting forced degradation studies and identifying degradation products.

Concluding Remarks

The stability of this compound in acidic media is a critical parameter that requires careful investigation. By understanding the potential degradation pathways and employing systematic troubleshooting and robust analytical methods, researchers can ensure the quality, safety, and efficacy of drug candidates containing this moiety. This guide provides a foundational framework for these studies. For further specific inquiries, please do not hesitate to contact our technical support team.

References

  • Vertex AI Search. (2024, April 4).
  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Force Degradation for Pharmaceuticals: A Review - IJSDR.
  • Vertex AI Search. (2026, February 15).
  • PubMed Central (PMC). (n.d.). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Retrieved from [Link]

  • PubMed. (2016, March 15). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Retrieved from [Link]

  • Hypha Discovery Blogs. (2023, May 12). Breaking C-F bonds in drugs.
  • Journal of Organic & Pharmaceutical Chemistry. (n.d.).
  • ResearchGate. (2025, August 10).
  • Nottingham ePrints. (n.d.).
  • OUCi. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
  • DTIC. (n.d.). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp..
  • BenchChem. (n.d.). Stability of fluorocyclopropane moiety under acidic vs basic conditions.
  • ResearchGate. (2025, August 7). (PDF) From Boom to Bloom: Synthesis of Diazidodifluoromethane, its Stability and Applicability in the 'Click' Reaction.
  • Cayman Chemical. (n.d.).
  • PubChem. (n.d.). (1-((1R,4R)-4-((S)-2,2-difluoro-1-(4-methoxyphenyl)ethylamino)-2,2-dimethylcyclohexanecarbonyl)-4-phenylpiperidin-4-yl)(pyrrolidin-1-yl)methanone.
  • PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

  • OPUS. (2025, August 28). Analytical Methods.
  • Science Journal of Energy Engineering. (2017, December 1).
  • PubMed Central (PMC). (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.
  • Science Journal of Energy Engineering. (2017, December 1).
  • ResearchGate. (n.d.).
  • World Journal of Biology Pharmacy and Health Sciences. (2025, September 4).

Sources

Overcoming steric hindrance in 1,1-disubstituted cyclohexylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: STERICALLY HINDERED AMINE SYNTHESIS Ticket #8842: Synthesis of 1,1-Disubstituted Cyclohexylamines (


-Tertiary Amines)
Status:  Open
Assigned Specialist:  Senior Application Scientist

User Issue Summary

"I am attempting to synthesize a 1-alkyl-1-aminocyclohexane. Standard reductive amination of the ketone failed (yielded secondary amine or no reaction). Nucleophilic attack on the nitrile was messy. I need a robust protocol to install a primary amine on this quaternary carbon."

Executive Solution Architecture

The synthesis of 1,1-disubstituted cyclohexylamines represents a classic "steric wall" problem. The quaternary center blocks the trajectory of incoming nucleophiles, and the rigidity of the cyclohexane ring exacerbates this by locking the conformation.

We recommend three distinct workflows depending on your starting material. Do not mix these protocols; select the one matching your precursor availability.

Workflow Selector:
  • Starting with Ketone?

    
    Protocol A (Ellman Auxiliary) . Best for stereocontrol and mild conditions.
    
  • Starting with Carboxylic Acid?

    
    Protocol B (Curtius Rearrangement) . Best for scale-up and safety.
    
  • Starting with Tertiary Alcohol?

    
    Protocol C (Ritter Reaction) . Best for simple alkyl groups, but requires harsh acid.
    

Protocol A: The Ketimine Blockade (Ellman Chemistry)

Target Precursor: Cyclohexanone derivative.

Standard imine formation fails here because the equilibrium favors the ketone due to steric strain. You must use a dehydrating Lewis Acid to drive the reaction. We utilize tert-butanesulfinamide (Ellman’s auxiliary) which provides activation and prevents over-addition.

Step-by-Step Protocol
  • Condensation (The Critical Step):

    • Mix ketone (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.1 equiv) in THF.

    • Crucial Additive: Add Ti(OEt)

      
       (2.0 - 4.0 equiv). Note: Ti(OiPr)
      
      
      
      is often used, but Ti(OEt)
      
      
      is less sterically bulky and often superior for hindered ketones.
    • Heat to reflux (60-75°C) for 16-24h. Monitor by TLC/LCMS.

    • Why? Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to push equilibrium forward.

  • Nucleophilic Addition:

    • Cool the sulfinyl ketimine to -78°C (or 0°C if extremely hindered).

    • Add Organolithium (RLi) or Grignard (RMgX).[1]

    • Note: For Grignards, add AlMe

      
       (1.0 equiv) to form a highly reactive "ate" complex if the reaction is sluggish.
      
  • Deprotection:

    • Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH to cleave the auxiliary and yield the amine salt.

Visual Workflow (Protocol A)

Ellman_Pathway Ketone Hindered Ketone Imine Activated Sulfinyl Ketimine Ketone->Imine Dehydrative Condensation Auxiliary t-Bu-Sulfinamide + Ti(OEt)4 Auxiliary->Imine Amine 1,1-Disubstituted Cyclohexylamine Imine->Amine 1. Addition 2. HCl Deprotection Nucleophile R-Li or R-MgX (Nucleophilic Attack) Nucleophile->Amine

Figure 1: Ellman auxiliary workflow utilizing Titanium-mediated condensation to overcome the steric barrier of ketimine formation.

Protocol B: The Rearrangement Route (Curtius)

Target Precursor: 1-Alkylcyclohexane-1-carboxylic acid.

If you can build the carbon skeleton first (e.g., via alkylation of an ester), the Curtius rearrangement is the "Gold Standard" for converting a quaternary acid to an amine. We recommend DPPA (Diphenylphosphoryl azide) to avoid handling explosive acyl azide intermediates.[2][3]

Step-by-Step Protocol
  • Activation:

    • Dissolve carboxylic acid (1.0 equiv) in Toluene (anhydrous).

    • Add Triethylamine (1.1 equiv) and DPPA (1.1 equiv).

    • Stir at RT for 1h, then heat to 80-100°C.

  • Rearrangement:

    • Evolution of N

      
       gas indicates formation of the Isocyanate .
      
    • Critical Checkpoint: In hindered systems, the isocyanate is stable.[4] Do not assume it hydrolyzes spontaneously.

  • Trapping (The "Steric" Modification):

    • Option 1 (Direct Amine): Add large excess of water and miscible cosolvent (THF) and reflux.

    • Option 2 (Carbamate - Recommended): Add excess Benzyl Alcohol (BnOH) or tert-Butanol to trap as Cbz- or Boc-protected amine. This is often kinetically faster than water hydrolysis in hydrophobic pockets.

Visual Mechanism (Protocol B)

Curtius_Mech Acid 1,1-Disubstituted Carboxylic Acid AcylAzide Acyl Azide (Transient) Acid->AcylAzide Activation DPPA DPPA / Et3N DPPA->AcylAzide Isocyanate Isocyanate (Stable Intermediate) AcylAzide->Isocyanate -N2 (Heat) Concerted Rearrangement Product Target Amine/Carbamate Isocyanate->Product Nucleophilic Trap Trapping H2O (Amine) OR BnOH (Cbz-Amine) Trapping->Product

Figure 2: Shioiri-DPPA protocol. Note that for 1,1-disubstituted systems, the Isocyanate intermediate is often isolable and requires forcing conditions to trap.[4]

Protocol C: The Substitution Route (Ritter Reaction)

Target Precursor: 1-Alkylcyclohexan-1-ol (Tertiary Alcohol).

This method relies on generating a stable tertiary carbocation.[5] It is efficient but limited by the harsh acidic conditions.

Step-by-Step Protocol
  • Carbocation Generation:

    • Dissolve tertiary alcohol in Acetic Acid.

    • Add Sulfuric Acid (H

      
      SO
      
      
      
      ) dropwise.
  • Nitrile Addition:

    • Add excess Acetonitrile (for acetamide) or Chloroacetonitrile (Recommended).

    • Why Chloroacetonitrile? The resulting chloroacetamide is much easier to cleave (using thiourea) than a standard acetamide, which requires boiling KOH/glycol to hydrolyze—conditions that might destroy your molecule.

  • Hydrolysis (The "Modified" Step):

    • If using Chloroacetonitrile: Treat the intermediate with Thiourea in Ethanol/Acetic Acid (100°C). This cyclizes to form a pseudothiohydantoin, releasing your free amine gently.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Protocol A: No Imine formed Steric bulk preventing attack.Switch from Ti(OiPr)

to Ti(OEt)

(less bulky). Increase temp to reflux. Ensure anhydrous conditions.
Protocol A: Ketone recovery after Grignard Hydrolysis of imine before addition.The sulfinyl imine is moisture sensitive. Dry the intermediate thoroughly or perform a "one-pot" procedure without isolation.
Protocol B: Isocyanate isolated, no amine Water cannot access the hindered carbon.Do not use water alone. Trap with Benzyl Alcohol (less polar, better solubility) to form Cbz-amine, then hydrogenate (H

/Pd-C) to reveal amine.
Protocol C: Alkene formed (Elimination) Carbocation eliminated proton instead of trapping nitrile.Lower the reaction temperature (0°C). Use a more nucleophilic nitrile. Ensure acid is added slowly to keep cation concentration low.

References

  • Ellman's Auxiliary (Ketimine Synthesis)

    • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.
  • Titanium-Mediated Condensation

    • Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(41), 9913–9914.
  • DPPA (Curtius)

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][3][4] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

    • [2]

  • Ritter Reaction Variants

    • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000).[6] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Characterizing C-F Bonds in Cyclohexylamines via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into pharmacologically active molecules, particularly within cyclic amine scaffolds like cyclohexylamine, is a cornerstone of modern drug development. Fluorination can profoundly modulate key properties such as metabolic stability, lipophilicity, and receptor binding affinity. However, the analytical confirmation of this modification presents a significant challenge. Infrared (IR) spectroscopy, a workhorse of structural elucidation, often yields complex and ambiguous data for organofluorine compounds. The characteristic carbon-fluorine (C-F) stretching vibrations fall within the congested 1400-1000 cm⁻¹ "fingerprint region," where they frequently couple with C-C and C-N vibrations, leading to spectra that are difficult to interpret with confidence.

This guide provides a systematic, experience-driven framework for researchers, scientists, and drug development professionals to accurately identify and interpret the characteristic IR bands of C-F bonds in cyclohexylamine derivatives. We will move beyond simple peak tables to explore the causal factors behind spectral features, compare fluorinated and non-fluorinated analogues, and establish a robust experimental protocol for acquiring high-quality, defensible data.

Part 1: The Vibrational Landscape: Foundational Principles

Before attempting to interpret a full spectrum, it is crucial to understand the individual contributions of the key functional groups. The challenge in analyzing a fluorinated cyclohexylamine lies not in the absence of a C-F signal, but in its entanglement with the inherent vibrations of the parent molecule.

The Elusive C-F Stretch: More Than a Single Peak

The C-F bond is short, strong, and highly polar. Based on a simple diatomic oscillator model (Hooke's Law), one would expect a strong, sharp absorption. While the absorption is indeed typically strong due to the large change in dipole moment during vibration, it is rarely a single, well-defined peak.[1]

  • Vibrational Range: The C-F stretching frequency in aliphatic compounds is found in a broad range, typically 1400 cm⁻¹ to 1000 cm⁻¹ .[2]

  • Vibrational Coupling: The fluorine atom's mass is comparable to that of carbon. Consequently, the C-F stretching vibration is not isolated; it mechanically couples with C-C skeletal stretching and CH₂ rocking motions within the cyclohexane ring. This coupling results in multiple absorption bands that all have some C-F stretching character, rather than one "pure" C-F stretch.[3][4][5]

  • Conformational Complexity: In a cyclohexyl system, a fluorine substituent can exist in either an axial or equatorial position. These conformers are in dynamic equilibrium and will exhibit distinct vibrational frequencies.[6][7] This can lead to further band broadening or the appearance of multiple closely spaced peaks.

  • Degree of Fluorination:

    • Monofluoro (C-F): Exhibits the complex, coupled vibrations described above.

    • Difluoro (geminal, CF₂): Gives rise to two distinct modes: a symmetric and an asymmetric stretch, further populating the spectrum.[4][5][8]

    • Trifluoro (CF₃): Also shows symmetric and asymmetric stretching modes, with frequencies and intensities that differ from CF and CF₂ groups.[4][5][8]

The Cyclohexylamine Backbone: A Crowded Neighborhood

The parent cyclohexylamine molecule presents its own rich set of IR absorptions. Understanding these is the first step in identifying which signals are new and attributable to fluorination.

  • N-H Vibrations:

    • Stretching: Primary amines (R-NH₂) show two distinct, medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[9][10][11] Secondary amines (R₂-NH) show only one band in this region.[11][12] These are usually well-separated from other fundamental vibrations and are excellent diagnostic markers for the amine group.

    • Bending (Scissoring): Primary amines exhibit an N-H bending vibration between 1650-1580 cm⁻¹ .[1][11]

  • C-H Vibrations:

    • Stretching: Strong, sharp peaks are always present between 2960-2850 cm⁻¹ due to the numerous C-H bonds in the cyclohexane ring.[13][14][15]

  • The Critical Overlap: C-N Stretching

    • The C-N stretching vibration in aliphatic amines like cyclohexylamine appears in the 1250-1020 cm⁻¹ range.[1][11] This presents a direct and significant overlap with the C-F stretching region, making it the primary source of ambiguity in spectral interpretation.

Part 2: A Comparative Analysis for Decisive Interpretation

The most trustworthy method for assigning C-F bands is not to analyze the spectrum in isolation, but to compare it directly with the non-fluorinated parent compound. This subtractive approach illuminates the changes wrought by fluorination.

Data Summary: Key Vibrational Bands

The following table summarizes the expected IR absorption bands. The key to successful interpretation is to first identify the unambiguous amine and hydrocarbon bands, then focus on the complex fingerprint region where C-F and C-N bands overlap.

Vibrational ModeFunctional GroupWavenumber (cm⁻¹)IntensityKey Characteristics & Notes
N-H StretchPrimary Amine3500-3300MediumTwo sharp peaks (asymmetric & symmetric). Diagnostic for 1° amine.[9][10][11]
N-H StretchSecondary Amine3350-3310Medium-WeakOne sharp peak. Diagnostic for 2° amine.[11][12]
C-H StretchAlkane (CH₂)2960-2850StrongMultiple sharp, intense peaks. Present in nearly all organic molecules.[13][14]
N-H BendPrimary Amine1650-1580MediumOften a broad shoulder. Confirms presence of a primary amine.[11]
C-F Stretch Aliphatic C-F 1400-1000 Strong Often multiple, intense, sharp peaks due to coupling. The key region of interest. [2]
C-N Stretch Aliphatic Amine 1250-1020 Medium-Weak CRITICAL OVERLAP with C-F region. Generally less intense than C-F stretches. [1][11]
CH₂ BendAlkane (CH₂)1480-1440MediumScissoring vibration of the cyclohexane ring.[14][15]
N-H WagPrimary/Secondary Amine910-665Strong, BroadOut-of-plane bending. Can be a useful confirmation of the amine group.[11]
Workflow for Spectral Interpretation

To navigate the complexity of the fingerprint region, a systematic workflow is essential. This process ensures that all possibilities are considered and that assignments are made based on logical deduction rather than guesswork. The following diagram outlines this authoritative workflow.

IR_Interpretation_Workflow cluster_0 Data Acquisition & Initial Analysis cluster_1 Fingerprint Region Analysis cluster_2 Assignment & Validation A Acquire High-Quality Spectrum (See Protocol in Part 3) B Step 1: Analyze High-Frequency Region (4000-1600 cm⁻¹) A->B C Confirm Amine & Hydrocarbon Groups - N-H Stretch (3500-3300 cm⁻¹) - C-H Stretch (2960-2850 cm⁻¹) - N-H Bend (1650-1580 cm⁻¹) B->C D Step 2: Analyze Fingerprint Region (1500-900 cm⁻¹) C->D E Identify New, Strong Bands (1400-1000 cm⁻¹) Absent in non-fluorinated analog D->E F Hypothesize: C-F Stretching Modes E->F G Step 3: Deconvolute Overlaps (1250-1020 cm⁻¹) F->G H Compare band intensities. Is the new band significantly stronger than a typical C-N stretch? G->H H->D No, re-evaluate I Step 4: Compare with Reference Data - NIST Database for fluorocyclohexane - Computational (DFT) Spectra H->I Yes J Final Assignment Confirmed I->J

Caption: Logical workflow for the identification and validation of C-F vibrational bands.

Part 3: Experimental Protocol for High-Fidelity Data Acquisition

The quality of your interpretation is dictated by the quality of your data. A noisy or poorly prepared sample will obscure the very details you seek. For liquid or solid samples like most cyclohexylamine derivatives, Attenuated Total Reflectance (ATR) FTIR is the preferred method due to its minimal sample preparation and high reproducibility.

Methodology: ATR-FTIR Spectroscopy

  • Causality: ATR works by passing the IR beam through a high refractive index crystal (typically diamond or germanium). The sample is brought into tight contact with this crystal. An "evanescent wave" of IR radiation penetrates a few microns into the sample, where absorption occurs. This avoids issues with sample thickness that plague traditional transmission methods and requires only a very small amount of material.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the spectrometer's desiccants are active to minimize atmospheric water vapor interference. While modern instruments can correct for H₂O and CO₂, reducing them at the source is best practice.

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Any residue from previous samples will appear in your spectrum.

  • Background Collection (Self-Validation):

    • With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the instrumental and environmental contributions (atmosphere, crystal absorbance) and is automatically subtracted from your sample spectrum.

    • Expert Insight: A good background should be a flat line. Run at least 64 scans for a high signal-to-noise ratio (S/N) background.

  • Sample Application:

    • Place a small amount of the cyclohexylamine sample (a single drop of liquid or a few milligrams of solid) onto the center of the ATR crystal.

    • For solids, lower the pressure anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a primary cause of weak, noisy spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum.

    • Recommended Parameters:

      • Resolution: 4 cm⁻¹. This is sufficient to resolve most vibrational bands in condensed-phase spectra without introducing excessive noise. Higher resolution is rarely necessary unless performing gas-phase studies.

      • Number of Scans: 32-64 scans. This provides an excellent S/N for clear identification of even weaker bands. The S/N improves with the square root of the number of scans, so 64 scans have twice the S/N of 16.

  • Data Processing and Cleaning:

    • After acquisition, perform an ATR correction if your software provides it. This accounts for the wavelength-dependent depth of penetration of the evanescent wave.

    • Apply an automatic baseline correction to ensure all peaks originate from a flat zero-absorbance line.

    • Clean the ATR crystal thoroughly before running the next sample.

By following this protocol, you generate a self-validating dataset where atmospheric interference is minimized, and spectral features can be confidently attributed to the sample itself.

Conclusion

Identifying the characteristic IR bands of C-F bonds in cyclohexylamines is a nuanced task that demands more than a cursory look at a correlation chart. The inherent complexity arising from vibrational coupling and conformational dynamics, compounded by the direct spectral overlap with C-N stretching modes, necessitates a rigorous, comparative approach.

By first understanding the foundational principles of both the C-F bond and the cyclohexylamine scaffold, researchers can anticipate the spectral landscape. The true power of IR analysis is unlocked through the direct comparison of fluorinated compounds with their non-fluorinated precursors, a method that definitively isolates the spectral contributions of the C-F bond. When combined with a robust experimental protocol designed to produce high-fidelity data, this systematic workflow transforms IR spectroscopy from a simple screening tool into a powerful instrument for the precise structural elucidation of these vital pharmaceutical building blocks.

References

  • Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. Available at: [Link]

  • Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. Available at: [Link]

  • Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. Available at: [Link]

  • (PDF) Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. ResearchGate. Available at: [Link]

  • Infrared Studies of Cyclohexylamine. Applied Spectroscopy. Available at: [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • A Proxy Test for “Total” PFAS – Organofluorine Analysis. Montrose Environmental. Available at: [Link]

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  • Cyclohexane, fluoro-. NIST WebBook. Available at: [Link]

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Safety Operating Guide

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Safety Advisory: 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine

Executive Summary

This compound is a specialized fluorinated building block often used in medicinal chemistry. Unlike standard organic amines, the presence of the gem-difluoro moiety necessitates specific waste stream segregation to prevent damage to standard incineration infrastructure (via HF formation). This guide outlines the mandatory segregation, packaging, and regulatory classification for this compound.

Part 1: Waste Profile & Hazard Classification

Before disposal, the compound must be profiled to ensure compatibility with waste containers.[1] As a specific SDS may not be available for this research analog, we apply Structure-Activity Relationship (SAR) safety protocols based on its functional groups:

PropertyClassificationOperational Implication
Primary Hazard Corrosive / Irritant (Amine)pH > 11 (aqueous). Causes chemical burns to mucous membranes.
Secondary Hazard Fluorinated Organic CRITICAL: Incineration generates Hydrofluoric Acid (HF). Must be flagged for scrubbed incineration.
Reactivity Basic (Nucleophilic) Exothermic reaction with acids. Incompatible with strong oxidizers and acid chlorides.
Physical State Solid (likely crystalline)Dust inhalation risk. High static potential.
RCRA Status D002 (Corrosive)If pH ≥ 12.[2]5. Likely treated as "Halogenated Organic Waste."

Part 2: Segregation Logic (Decision Framework)

The most common compliance violation with this compound is misclassifying it as "Non-Halogenated" because it is an amine. It must enter the Halogenated Waste Stream.

Waste_Segregation Start Waste Generation: This compound State_Check Determine Physical State Start->State_Check Is_Solid Solid Waste (Pure compound, gloves, weigh boats) State_Check->Is_Solid Is_Liquid Liquid Waste (Mother liquor, reaction mixture) State_Check->Is_Liquid Solid_Bin Solid Waste Bin Label: 'Toxic/Corrosive Solid' Is_Solid->Solid_Bin Double Bag Solvent_Check Check Solvent Compatibility Is_Liquid->Solvent_Check Non_Halo_Stream STOP: Do NOT use Non-Halogenated Stream Solvent_Check->Non_Halo_Stream If Non-Halo Solvent Halo_Stream Halogenated Organic Waste (Carboy) Solvent_Check->Halo_Stream Mandatory Stream (Due to Difluoro group) Non_Halo_Stream->Halo_Stream Redirect

Figure 1: Waste segregation logic tree. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the fluorinated solute mandates the Halogenated Waste stream.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagents, contaminated gloves, weigh boats, filter paper.

  • Isolation: Do not dispose of in general lab trash.

  • Primary Containment: Place waste in a clear, 4-mil polyethylene bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Corrosive."[3]

  • Secondary Containment: Seal the primary bag and place it inside a secondary rigid container (e.g., a wide-mouth HDPE drum) designated for Solid Hazardous Waste .

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, rotary evaporator traps, HPLC effluent.

  • pH Check (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • If pH < 4:STOP. You have an acidic solution mixing with an amine. Neutralize slowly with dilute Sodium Bicarbonate to pH 6-8 to prevent heat generation in the waste drum.

    • If pH > 10: Proceed, but ensure the waste drum is compatible with bases (HDPE is preferred over glass).

  • Stream Selection:

    • Pour into the Halogenated Organic Waste carboy (Red/Yellow tag usually).

    • Why: Even if the solvent is Ethanol (non-halogenated), the solute contains Fluorine. Incinerators need to know this to engage scrubbers.

  • Log Entry: Record the volume and approximate concentration on the carboy’s accumulation log.

Protocol C: Spill Cleanup (Immediate Action)

Scenario: 5g bottle dropped on the floor.

  • Evacuate & Ventilate: Amines can cause respiratory irritation. Clear the immediate area.[4][5]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or half-mask respirator.

  • Containment:

    • Do NOT use paper towels immediately (amines can react with cellulose).

    • Cover the spill with a commercial spill pillow or vermiculite .

  • Neutralization (Optional but Recommended):

    • If available, sprinkle a weak solid acid (e.g., Citric Acid or Sodium Bisulfate) over the spill to neutralize the base and reduce volatility.

  • Collection: Scoop absorbed material into a hazardous waste bag. Label as "Spill Debris: Fluorinated Amine."

Part 4: Regulatory & Compliance Data

When filling out the waste manifest for your EHS department or external hauler (e.g., Clean Harbors, Veolia), use the following classifications:

Regulatory BodyClassification CodeNotes
EPA / RCRA D002 (Corrosive)Primary characteristic if pH ≥ 12.5.
EPA / RCRA F002 / F003 Use if the amine is dissolved in spent halogenated solvents.
DOT (Shipping) UN 3259 Proper Shipping Name: Amines, solid, corrosive, n.o.s. (this compound)
Incineration Halogenated Requires >1100°C combustion with caustic scrubbing to capture HF gas.

Expert Insight: The "Difluoro" group on the cyclohexane ring is chemically stable under normal storage conditions. However, under the high thermal stress of incineration, the C-F bonds cleave to form Hydrogen Fluoride (HF). If this waste is sneaked into a "Non-Halogenated" fuel blending program, the resulting HF can corrode the incinerator's firebrick lining, leading to significant liability for your organization. Always declare the Fluorine content.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Cyclohexanamine Derivatives Safety Profile. (General Amine Safety).[6] Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile[1]

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine is not a standard laboratory reagent; it is a highly specialized intermediate, structurally analogous to the U-47700 scaffold (a potent synthetic opioid).

Handling this compound requires a dual-threat risk assessment:

  • Chemical Corrosivity: As a primary cyclohexanamine, it is a strong base (pKa ~10-11), capable of causing immediate chemical burns to mucous membranes and eyes.

  • Pharmacological Potency: Due to the 4,4-difluoro substitution, this molecule possesses enhanced lipophilicity compared to non-fluorinated amines. This increases dermal bioavailability . While the free amine is a precursor, it must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) (Occupational Exposure Band 4/5) until specific IC50/LD50 data proves otherwise.

Core Directive: Treat all solids as inhalation hazards and all solutions as transdermal permeation hazards.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. The following PPE standards are mandatory for handling this substance outside of a sealed glovebox.

Body AreaStandard Protocol (Solution < 100mM)High-Risk Protocol (Solids / Conc. Solutions)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Composite (e.g., Ansell Silver Shield) under NitrileThe difluoro-cyclohexyl ring increases solvent solubility. Standard latex is permeable. Silver Shield provides broad chemical resistance.
Respiratory Fume Hood (Face velocity 100 fpm)PAPR (Powered Air Purifying Respirator) with HEPASolids are easily aerosolized. If weighing outside a hood (never recommended), a P100/N100 mask is the absolute minimum.
Eye/Face Chemical Splash Goggles Full Face Shield + GogglesAmine vapors are lachrymators. Corrosive damage to the cornea is irreversible.
Body Lab Coat (Poly/Cotton)Tyvek® / Tychem® Coverall (Disposable)Cotton absorbs liquids, keeping the toxin against the skin. Tyvek repels aqueous and organic splashes.
Footwear Closed-toe, leather/syntheticChemical resistant over-bootsPrevents absorption through canvas shoes in case of a floor spill.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate containment and PPE based on the physical state of the compound.

PPE_Decision_Logic Start Start: Assess Material State IsSolid Is it a Solid/Powder? Start->IsSolid IsSolution Is it in Solution? Start->IsSolution Weighing Weighing/Transfer? IsSolid->Weighing SolventType Solvent Type? IsSolution->SolventType Isolator REQUIRED: Glovebox or Class II Bio-Safety Cabinet Weighing->Isolator Preferred HoodSolid Alternative: Fume Hood + Static Control + N95 Backup Weighing->HoodSolid Acceptable HighPPE MAX PPE: Silver Shield Gloves Tyvek Sleeves Double Gloving Isolator->HighPPE HoodSolid->HighPPE DMSO_DMF DMSO/DMF (Penetrating) SolventType->DMSO_DMF Volatile Volatile (DCM/MeOH) SolventType->Volatile DMSO_DMF->HighPPE StdPPE STD PPE: Double Nitrile (5mil) Splash Goggles Lab Coat Volatile->StdPPE

Caption: Operational logic for selecting containment and PPE based on physical state and solvent carrier risks.

Operational Protocol: Donning & Doffing

Improper removal of PPE is the most common cause of exposure. Follow this "Soft-Peel" technique to avoid aerosolizing particles trapped on your clothing.

A. Donning (Putting On)
  • Inspection: Check Tyvek/Lab coat for tears. Inflate gloves to check for pinholes.

  • Inner Layer: Don first pair of nitrile gloves. Tape the cuff to your lab coat sleeves (if using Tyvek, tape is mandatory).

  • Outer Layer: Don second pair of gloves (different color recommended to spot tears).

  • Face: Don goggles before entering the designated work zone.

B. Doffing (Taking Off) - The "Beak" Method
  • Outer Gloves: Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Ball it up in the gloved hand. Slide a finger under the wrist of the remaining outer glove and peel it off over the first one. Discard in Hazardous Waste .

  • Coat/Suit: Unzip. Peel the suit/coat away from the neck and shoulders, touching only the inside. Turn it inside out as you remove it.

  • Inner Gloves: Remove using the same "peel from inside" method.

  • Wash: Immediately wash hands with soap and cool water (warm water opens pores).

Deactivation & Disposal

Because this amine is a precursor to potent opioids, simply throwing it in the trash is a security and safety risk. You must chemically deactivate it.

Mechanism:

  • Acidification: Converts the volatile free base amine into a non-volatile, water-soluble salt (Hydrochloride).

  • Oxidation: Breaks down the aromatic rings and susceptible functional groups.

Deactivation Protocol:

  • Dissolution: Dissolve waste solid in a minimal amount of Methanol or Ethanol.

  • Salt Formation: Slowly add 1M HCl or Acetic Acid until pH < 4. This traps the amine as a salt.

  • Oxidation (Optional but Recommended): Add 10% Bleach (Sodium Hypochlorite) solution to the acidified mixture. Warning: Do this in a fume hood; chlorine gas may evolve.

  • Disposal: Label as "Toxic Organic Waste - Deactivated Amine" and route to high-temperature incineration.

Emergency Response

ScenarioImmediate ActionMedical Note
Skin Contact Drench: Wash with soap/water for 15 mins.[1] Do NOT use alcohol (enhances absorption).Monitor for respiratory depression (opioid-like effects) and chemical burns.
Eye Contact Irrigate: Eyewash station for 15 mins. Hold eyelids open.Alkaline burns require immediate ophthalmologist consult.
Inhalation Evacuate: Move to fresh air. If breathing is labored, administer oxygen.[1]If unconscious, suspect opioid overdose. Have Naloxone available if U-47700 synthesis was in progress.

References

  • U.S. Drug Enforcement Administration (DEA). (2016). Schedules of Controlled Substances: Temporary Placement of U-47700 Into Schedule I. Federal Register.[2][3] [Link]

  • World Health Organization (WHO). (2017). U-47700 Critical Review Report. Expert Committee on Drug Dependence. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Amines.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.